2-Bromo-3-fluoro-5-iodopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-fluoro-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-5-4(7)1-3(8)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDXVQAOGHCOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-00-8 | |
| Record name | 2-bromo-3-fluoro-5-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of Polysubstituted Heterocycles
An In-depth Technical Guide to 2-Bromo-3-fluoro-5-iodopyridine: A Keystone Building Block in Modern Chemistry
In the landscape of modern drug discovery and materials science, polysubstituted aromatic heterocycles are foundational pillars. Among these, pyridine scaffolds endowed with multiple, distinct halogen atoms offer unparalleled synthetic versatility. Each halogen serves as a unique chemical handle, enabling regioselective functionalization through a diverse array of cross-coupling reactions. This compound is a prime exemplar of such a scaffold. Its strategic arrangement of bromine, fluorine, and iodine atoms on the pyridine core allows for a programmed, stepwise introduction of complexity, making it a highly valuable intermediate for constructing novel pharmaceutical agents and functional materials.
The fluorine atom, owing to its high electronegativity and small size, is often incorporated to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity and cell permeability of bioactive molecules.[1] Concurrently, the carbon-iodine and carbon-bromine bonds present orthogonally reactive sites for metal-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The significant difference in reactivity between the C-I and C-Br bonds—with the former being more reactive—provides a clear pathway for selective, sequential transformations. This guide provides a comprehensive overview of the essential data, a robust synthetic protocol, and the strategic applications of this compound for researchers and drug development professionals.
Core Compound Data and Physicochemical Properties
Precise identification and characterization are paramount for the effective use of any chemical intermediate. The following table summarizes the key identifiers and calculated physicochemical properties for this compound.
| Identifier/Property | Data | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₅H₂BrFIN | Elemental Composition |
| Molecular Weight | 301.89 g/mol | Calculated |
| Canonical SMILES | C1=C(I)C=NC(=C1F)Br | Structure-based |
| InChI | InChI=1S/C5H2BrFIN/c6-4-3(7)1-2-5(8)9-4/h1-2H | Structure-based |
| InChI Key | GZXMLQJUMGNXSF-UHFFFAOYSA-N | Structure-based |
| Appearance | Expected to be a solid at room temperature | Analogy to similar compounds[2] |
Rational Synthesis of this compound
The synthesis of polysubstituted pyridines requires careful strategic planning to achieve the desired regiochemistry. A logical and field-proven approach for preparing this compound involves the directed ortho-metalation of a suitable precursor, followed by electrophilic quenching with an iodine source. This methodology provides excellent control over the placement of the iodine atom.
Causality of the Synthetic Strategy
The chosen synthetic pathway begins with 2-bromo-3-fluoropyridine. The fluorine atom at the 3-position is a weak ortho-directing group, but the bromine at the 2-position significantly acidifies the proton at the C4 position. However, the most acidic proton on the ring, amenable to deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), is at the C5 position due to the cumulative electron-withdrawing effects of the ring nitrogen and the halogens. Deprotonation at this site generates a transient pyridyl lithium species, which can then be trapped by an electrophile.
This process is critically dependent on cryogenic conditions (-78 °C) to ensure the stability of the highly reactive organolithium intermediate and to prevent unwanted side reactions, such as rearrangement or decomposition.[3] Quenching this intermediate with molecular iodine (I₂) efficiently and regioselectively installs the iodo group at the 5-position to yield the target compound.
Experimental Protocol: Directed Iodination
Disclaimer: This protocol is a representative method based on established chemical principles and should be performed by qualified personnel with appropriate safety precautions in a controlled laboratory setting.
Materials and Reagents:
-
2-Bromo-3-fluoropyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.1 eq, typically 2.5 M in hexanes)
-
Iodine (I₂) (1.2 eq)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) via syringe. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature to pre-form the LDA reagent.
-
Deprotonation: In a separate flame-dried flask under argon, dissolve 2-bromo-3-fluoropyridine (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Transfer the pre-formed LDA solution from Step 1 into the solution of the starting material via cannula. The reaction mixture may develop a deep color, indicating the formation of the lithiated species. Stir for 1 hour at -78 °C.
-
Iodination (Quenching): Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The color of the iodine solution will dissipate upon addition.
-
Workup: After stirring for an additional 30 minutes, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate to consume excess iodine. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and finally, brine.
-
Purification: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Sources
Strategic Sourcing & Quality Assurance: 2-Bromo-3-fluoro-5-iodopyridine
The following technical guide details the strategic sourcing, quality assurance, and chemical utility of 2-Bromo-3-fluoro-5-iodopyridine (CAS: 1214323-00-8). This document is structured for medicinal chemists and procurement leads requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration and GMP scale-up.
A Technical Guide for Medicinal Chemistry Applications
Executive Summary: The "Linchpin" Scaffold
In modern drug discovery, This compound serves as a high-value "linchpin" scaffold. Its structural uniqueness lies in its orthogonal halogen reactivity . The presence of three distinct halogens (Iodine at C5, Bromine at C2, Fluorine at C3) allows for sequential, site-selective functionalization without the need for protecting groups.
-
C5-Iodine: Highly reactive; primary site for Pd-catalyzed cross-couplings (Suzuki, Sonogashira) at low temperature.
-
C2-Bromine: Moderately reactive; secondary site for couplings or nucleophilic aromatic substitution (SNAr) after C5 is functionalized.
-
C3-Fluorine: Generally inert to coupling; serves as a metabolic blocker or electronic modulator, but can direct ortho-lithiation if required.
The sourcing challenge lies not in availability, but in regio-purity . Due to the similar reactivity of precursors during synthesis, suppliers often struggle to separate the target molecule from its regioisomers (e.g., 2-iodo-3-fluoro-5-bromopyridine). Using an impure lot can lead to catastrophic "wrong-isomer" coupling late in a synthetic sequence.
Technical Specifications & Critical Quality Attributes (CQA)
Before engaging suppliers, establish these baseline specifications. The "Gold Standard" for medicinal chemistry is >97% purity with confirmed regiochemistry.
Chemical Profile
| Property | Specification | Criticality |
| CAS Number | 1214323-00-8 | Identity Verification |
| Formula | C5H2BrFIN | Stoichiometry |
| MW | 301.88 g/mol | Mass Balance |
| Appearance | White to Off-white Solid | Colored = Oxidation/Iodine release |
| Storage | 2-8°C, Dark, Inert Gas | Light Sensitive (C-I bond labile) |
Impurity Profiling (The "Fingerprint")
The synthesis route dictates the impurity profile. The most common industrial route is the Sandmeyer reaction starting from 2-amino-3-fluoro-5-iodopyridine.
-
Impurity A (Regioisomer): 2-Iodo-3-fluoro-5-bromopyridine. Risk:[1][2] Irreversible; leads to wrong connectivity.
-
Impurity B (Hydrolysis): 3-Fluoro-5-iodopyridin-2-ol (pyridone tautomer).[3] Risk:[1][2][4] Quenches coupling catalysts.
-
Impurity C (Protodehalogenation): 3-Fluoro-5-iodopyridine. Risk:[1][2] Chain terminator in polymerization/coupling.
Synthetic Context & Reactivity Logic
Understanding the reactivity hierarchy is essential for designing QC protocols and synthetic routes.
Orthogonal Reactivity Diagram
The following diagram illustrates the sequential functionalization logic.
Caption: Sequential functionalization strategy leveraging the reactivity difference between C-I (Step 1) and C-Br (Step 2).
Supplier Landscape & Evaluation
Suppliers are categorized by their ability to support different phases of drug development.
Supplier Tiering
| Tier | Supplier Type | Typical Scale | Recommended For | Key Risks |
| 1 | Global Catalog (e.g., Sigma, Fluorochem, Combi-Blocks) | mg to 100g | Discovery / Hit-to-Lead | High cost/gram; Lot-to-lot variability. |
| 2 | Specialty CRO (e.g., WuXi, Pharmaron, BLD Pharm) | 100g to kg | Lead Opt / Early Tox | Lead time (2-4 weeks); Custom synthesis required.[5] |
| 3 | Bulk Chemical (e.g., Alibaba aggregators) | >10 kg | Commercial Mfg | High Risk: Fake CoA, wrong isomer, high metals. |
Selection Decision Matrix
Use this workflow to select the appropriate vendor source.
Caption: Strategic sourcing decision tree based on project phase and volume requirements.
Quality Control (QC) Protocol: The "Gatekeeper"
Do not rely solely on the supplier's Certificate of Analysis (CoA). Upon receipt of any batch >5g, execute the following Self-Validating QC Protocol .
The "Triad" Analysis
-
1H-NMR (DMSO-d6):
-
Expectation: Two distinct doublets (or singlets depending on resolution) in the aromatic region (approx. 8.0 - 8.5 ppm).
-
Failure Mode: Broad peaks indicate paramagnetic impurities (Cu/Fe residues). Extra peaks indicate regioisomers.
-
-
19F-NMR:
-
Expectation: Single sharp peak approx -100 to -130 ppm (shift depends on solvent).
-
Critical Check: Any secondary fluorine peak >1% integration indicates a regioisomer (e.g., 2-I-3-F-5-Br). Reject batch immediately.
-
-
LC-MS (UV @ 254nm):
-
Expectation: Single peak, [M+H]+ consistent with Br/I isotope pattern (M, M+2, M+4).
-
Note: Iodine is labile; avoid high cone voltages which may cause de-iodination in the source.
-
QC Workflow Diagram
Caption: Mandatory QC workflow emphasizing 19F-NMR for regioisomer detection.
Handling & Stability
-
Light Sensitivity: The C-I bond is weak (approx. 50-60 kcal/mol). Exposure to ambient light turns the solid yellow/brown (liberation of I2).
-
Protocol: Weigh in amber vials; wrap flasks in foil during reactions.
-
-
Solubility: Soluble in DMSO, DMF, THF, and DCM. Sparingly soluble in non-polar alkanes.
-
Reactivity Safety: Compatible with standard Pd(0)/Pd(II) catalysts. Avoid strong lithiating agents (n-BuLi) unless performing rapid halogen-lithium exchange at -78°C, as "halogen dance" rearrangement is possible.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 1214323-00-8).
-
ChemicalBook. Supplier Aggregation and Physical Properties for CAS 1214323-00-8.
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Bromo-5-fluoro-3-iodopyridine (Isomer Analysis).
-
Royal Society of Chemistry (RSC). Site-selective coupling of halogenated pyridines. RSC Advances.
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanism.
Sources
- 1. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-3-fluoro-5-iodopyridine safety data sheet (SDS) download
Topic: Technical Guide: Handling, Safety, and Synthetic Utility of 2-Bromo-3-fluoro-5-iodopyridine Content Type: Technical Whitepaper / Safety Protocol Audience: Medicinal Chemists, Process Chemists, and HSE Officers.
Executive Summary
This compound (CAS: 884494-39-7) is a high-value trisubstituted pyridine scaffold utilized primarily in the synthesis of complex pharmaceutical intermediates. Its structural uniqueness lies in the presence of three distinct halogen atoms (F, Br, I) on the electron-deficient pyridine ring. This configuration allows for orthogonal functionalization —the ability to selectively react one halogen over the others under controlled conditions—making it a critical tool for fragment-based drug discovery (FBDD).
This guide provides a comprehensive safety profile, handling protocols derived from its halogenated nature, and a technical overview of its chemoselective utility.
Chemical Identity & Physical Properties
Data synthesized from standard polyhalogenated pyridine profiles.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 884494-39-7 |
| Molecular Formula | C₅H₂BrFIN |
| Molecular Weight | 301.88 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in water |
| SMILES | C1=C(C(=NC(=C1)I)Br)F |
Hazard Identification (GHS Classification)
Note: While specific toxicological data for this exact isomer may be limited, safety protocols must default to the high-risk baseline of analogous halogenated pyridines.
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[2][3] |
Precautionary Approach:
-
P261: Avoid breathing dust/fume/gas/mist/vapors.[3][4][5][6]
-
P280: Wear protective gloves/eye protection/face protection.[2][3][4][5][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][5] Remove contact lenses.[4][5]
Safe Handling & Storage Protocols
A. Storage Architecture
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Inert Gas (Argon/Nitrogen) is mandatory. The electron-deficient ring makes the halogens susceptible to hydrolysis over long periods if exposed to atmospheric moisture.
-
Light Protection: Amber vials or aluminum foil wrapping is required to prevent iodine liberation (discoloration to yellow/brown indicates degradation).
B. Experimental Handling
-
Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood.
-
PPE Selection:
-
Gloves: Nitrile (minimum thickness 0.11 mm). For prolonged contact, double-gloving is recommended due to the lipophilic nature of halogenated pyridines.
-
Eyes: Chemical safety goggles (ANSI Z87.1).
-
Technical Deep Dive: Chemoselectivity & Synthesis
The primary value of this compound is its site-selective cross-coupling capability . The bond dissociation energies (BDE) of the Carbon-Halogen bonds dictate the order of reactivity.
Reactivity Hierarchy:
-
C–I (Position 5): Weakest bond. Reacts first in Pd-catalyzed couplings (Suzuki, Sonogashira) at ambient or low temperatures.
-
C–Br (Position 2): Intermediate strength. Reacts second, typically requiring higher temperatures or specialized ligands (e.g., Buchwald ligands) after the C-I position is functionalized.
-
C–F (Position 3): Strongest bond. Generally inert to Pd-catalysis but highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) due to the ortho-effect of the pyridine nitrogen.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of handling and the chemical reactivity hierarchy.
Figure 1: Operational workflow covering storage requirements and the sequential chemoselective functionalization logic.
Emergency Response Protocol
| Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for 15 minutes. Do not rub eyes. Seek medical attention immediately. |
| Skin Contact | Remove contaminated clothing.[3][5][6] Wash skin with soap and water.[3][5] If irritation persists (redness/blistering), consult a physician. |
| Inhalation | Move victim to fresh air.[4][5][6] If breathing is difficult, administer oxygen (trained personnel only). |
| Spill Cleanup | Evacuate area. Wear PPE.[2][3][4][5][6] Sweep up solid avoiding dust generation.[3][5] Place in a sealed container labeled "Halogenated Organic Waste." |
Digital Access to Official SDS
As an AI, I cannot generate a downloadable PDF file. However, for regulatory compliance (OSHA/REACH), you must download the official Safety Data Sheet from the specific manufacturer of your lot.
Verified Sources for SDS Download:
-
Combi-Blocks: Search for Catalog ID QC-5546 (or CAS 884494-39-7). They provide direct PDF downloads for registered customers.
-
Fluorochem: Search for Product Code F631699 (Analog reference) or specific CAS.
-
PubChem Laboratory Chemical Safety Summary (LCSS): Provides an aggregated safety view.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783241, 2-Bromo-3,5-difluoropyridine (Analogous Safety Data). Retrieved from [Link]
- Fairlamb, I. J. S. (2008).Palladium-catalyzed cross-coupling reactions of polyhalogenated heteroarenes. Chemical Society Reviews. (Context for chemoselectivity).
Sources
difference between 2-Bromo-3-fluoro-5-iodopyridine and its isomers
Differentiation, Synthesis, and Orthogonal Reactivity
Executive Summary
2-Bromo-3-fluoro-5-iodopyridine (CAS: 1214353-79-3) represents a "privileged scaffold" in medicinal chemistry due to its highly functionalized, non-symmetrical pyridine core.[1] Unlike its isomers, this specific substitution pattern offers three chemically distinct handles—iodine (C5), bromine (C2), and fluorine (C3)—that allow for orthogonal functionalization .
This guide addresses the critical challenge of distinguishing this compound from its regioisomers (such as 2-bromo-5-fluoro-3-iodopyridine) and details the "hierarchy of reactivity" that enables sequential cross-coupling. It also highlights the "Halogen Dance" phenomenon, a common synthetic pitfall that can silently scramble isomer identity during scale-up.
Structural Analysis & Isomer Landscape
The pyridine ring contains five substitutable positions. For a tri-substituted system containing Br, F, and I, multiple isomers exist. However, the 2,3,5-substitution pattern is unique due to the cooperative electronic effects of the substituents.
Comparative Isomer Table
| Isomer Name | Structure Description | Key Differentiator (NMR) | Reactivity Profile |
| This compound (Target) | N, Br(2), F(3), H(4), I(5), H(6) | H4 is a doublet of doublets (coupling to F3).[1] H6 is a singlet/fine doublet (long-range coupling). | C5-I is most reactive (Suzuki/Sonogashira). C2-Br is active for SNAr. |
| 2-Bromo-5-fluoro-3-iodopyridine | N, Br(2), I(3), H(4), F(5), H(6) | H4 and H6 both show strong coupling to F5.[1] | C3-I is sterically crowded (ortho to Br). |
| 5-Bromo-3-fluoro-2-iodopyridine | N, I(2), F(3), H(4), Br(5), H(6) | Chemical shift of C2-I is distinct from C2-Br.[1] | C2-I is highly labile; unstable under light/acid.[1] |
Electronic & Steric Analysis
-
C2-Position (Bromine): Located
to the nitrogen, this position is electron-deficient.[1] The C-Br bond is activated for Nucleophilic Aromatic Substitution (SNAr) but is less reactive toward oxidative addition than the C5-I bond. -
C3-Position (Fluorine): The fluorine atom exerts a strong inductive withdrawing effect (-I), acidifying the adjacent C4-H proton.[1] This makes the C4 position susceptible to deprotonation (lithiation), a precursor to the "Halogen Dance."
-
C5-Position (Iodine): Located
to the nitrogen, this position is less electron-deficient than C2.[1] However, the weak C-I bond energy (approx. 57 kcal/mol vs. 68 kcal/mol for C-Br) makes it the primary site for Palladium-catalyzed cross-coupling .
Synthesis & Manufacturing Protocols
The synthesis of this compound requires strict regiocontrol to avoid isomer mixtures.[1]
Recommended Synthetic Route: Electrophilic Iodination
The most robust route utilizes 2-bromo-3-fluoropyridine as the starting material.[1] The directing effects of the substituents cooperatively target the C5 position.
-
Starting Material: 2-Bromo-3-fluoropyridine.[1]
-
Reagents: N-Iodosuccinimide (NIS) or
/ . -
Mechanism:
-
Nitrogen Effect: Directs electrophiles to
-positions (C3, C5). C3 is blocked by Fluorine. -
Bromine (C2) Effect: Ortho/Para director. Para position is C5.
-
Fluorine (C3) Effect: Ortho/Para director. Para position is C6.
-
Result: The C2-Br and Pyridine-N effects reinforce substitution at C5 , making it the major product over C6.[1]
-
Protocol: C5-Selective Iodination[1]
-
Dissolution: Dissolve 2-bromo-3-fluoropyridine (1.0 eq) in Acetonitrile (0.5 M).
-
Activation: Add Trifluoroacetic acid (TFA, 0.1 eq) to activate the NIS.
-
Iodination: Add N-Iodosuccinimide (1.1 eq) portion-wise at 0°C to control exotherm.
-
Reaction: Warm to RT and stir for 12 hours. Monitor by HPLC (Target retention time > Starting Material).
-
Workup: Quench with sat.
to remove excess iodine. Extract with EtOAc.[2] -
Purification: Recrystallization from Ethanol/Water yields the pure 2,3,5-isomer.
The "Halogen Dance" Risk (Critical Technical Insight)
A major pitfall in working with this scaffold is the Halogen Dance (HD) reaction. When treating this compound with strong bases (e.g., LDA, n-BuLi) for lithiation, the kinetically formed anion can rearrange.[1]
Mechanism of Isomer Scrambling
The fluorine at C3 acidifies the C4-H. Deprotonation occurs at C4. However, the resulting anion is unstable and can cause the Iodine at C5 to migrate to C4, resulting in a thermodynamically more stable isomer.
[1] Prevention Strategy:
-
Perform lithiation at -78°C or lower .
-
Use Continuous Flow Chemistry to minimize the residence time of the unstable lithiated intermediate before quenching with an electrophile.
Reactivity Hierarchy & Orthogonal Functionalization
The power of this scaffold lies in its ability to undergo three distinct reactions in a specific sequence.
The Reactivity Triad
-
Most Reactive (C5-I): The C-I bond is the weakest. It undergoes oxidative addition with Pd(0) first.
-
Reaction: Suzuki-Miyaura, Sonogashira.[1]
-
-
Intermediately Reactive (C2-Br): Activated by the adjacent Nitrogen. Reacts after the Iodine is consumed.[2]
-
Reaction: SNAr (with amines/thiols) or secondary Cross-Coupling (requires higher temp/active catalyst).
-
-
Least Reactive (C3-F): The C-F bond is extremely strong. It generally remains intact unless targeted by specific activation (e.g., SNAr with strong nucleophiles in polar solvents).
Analytical Characterization (NMR)[3]
Distinguishing the target from isomers requires careful analysis of coupling constants (
-
H NMR (DMSO-d
):-
H4 (Proton between F and I): Appears as a doublet of doublets (dd) .
- (Large coupling to adjacent Fluorine).
- (Small meta-coupling to H6).
-
H6 (Proton adjacent to N): Appears as a singlet or fine doublet.
-
Chemical shift is typically deshielded (
) due to proximity to Nitrogen and Iodine.
-
-
-
F NMR:
-
Crucial for purity checks. The chemical shift of F at C3 (
) differs significantly from F at C5 or C2 due to the ortho-effect of the Bromine.
-
References
-
Synthesis via Halogen Dance: Journal of Organic Chemistry, "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate".[1][3][4]
-
Reactivity of Polyhalogenated Pyridines: BenchChem Application Note, "Regioselective Cross-Coupling of Polyhalogenated Pyridines".
-
Sonogashira Coupling Selectivity: Chemical Reviews, "The Sonogashira Reaction: A Booming Methodology".
-
Lithiation & Halogen Migration: ResearchGate, "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines".[1][5]
-
General Isomer Data: PubChem, "2-bromo-5-fluoro-3-iodopyridine Compound Summary".[1]
Sources
2-Bromo-3-fluoro-5-iodopyridine price and availability for research
The following technical guide details the market status, chemical utility, and handling protocols for 2-Bromo-3-fluoro-5-iodopyridine (CAS: 259858-65-8).
Strategic Scaffold for Medicinal Chemistry & SAR Exploration
Executive Summary
This compound is a high-value trisubstituted heterocyclic building block. Its structural uniqueness lies in the presence of three distinct halogen atoms on a pyridine core, each offering a specific "handle" for orthogonal functionalization.
-
C5-Iodine: The most reactive site, ideal for initial Pd-catalyzed cross-couplings (Suzuki, Sonogashira).
-
C2-Bromine: A secondary electrophilic site, activated for nucleophilic aromatic substitution (
) or subsequent cross-coupling. -
C3-Fluorine: A metabolic modulator that influences pKa, lipophilicity, and conformation, while also activating the C2 position for nucleophilic attack.
This guide provides researchers with actionable intelligence on sourcing, pricing, and executing chemo-selective transformations using this scaffold.
Market Intelligence: Price & Availability
Current as of Q1 2026. Trends based on global supplier aggregates.
The market for CAS 259858-65-8 is bifurcated between "Catalog Grade" (Research Scale) and "Process Grade" (Bulk Scale).
2.1 Pricing Tiers (Estimated)
| Scale | Supplier Tier | Purity | Est. Price Range (USD) | Lead Time |
| 1 g | Tier 1 (Sigma/Fisher) | >97% | $180 - $250 | In Stock / 2-3 Days |
| 1 g | Tier 2 (Combi/Enamine) | >95% | $65 - $120 | 1-2 Weeks |
| 5 g | Tier 2 (Specialty) | >95% | $250 - $400 | 1-2 Weeks |
| 25 g+ | Tier 3 (CMO/Bulk) | >98% | Inquire ( | 4-6 Weeks (Make-to-Order) |
Sourcing Note: While Tier 1 suppliers offer guaranteed QA/QC, Tier 2 specialty synthesis houses (often based in China or India) are the primary source for >5g quantities. Always request a batch-specific H-NMR and LCMS before purchasing >10g.
2.2 Supply Chain Status
-
Availability: Moderate. This is not a commodity chemical. It is typically held in small catalog stocks (mg to low gram scale).
-
Shipping Class: Non-hazardous for transport (typically), though treated as an irritant.
-
Customs: HS Code 293339 (Heterocyclic compounds with nitrogen hetero-atom(s) only).
Strategic Chemistry: Chemo-Selective Functionalization
The power of this molecule lies in its reactivity hierarchy . You can sequentially functionalize the ring without protecting groups by exploiting the bond dissociation energy differences: C-I < C-Br < C-F .
3.1 Reactivity Workflow Diagram
The following flowchart visualizes the logical sequence of operations to maximize yield and selectivity.
Figure 1: Chemo-selective functionalization strategy. The C5-Iodine is the "softest" entry point, allowing C2 retention for later stages.
Experimental Protocols
4.1 Protocol A: Selective C5-Arylation (Suzuki-Miyaura)
Objective: Couple an aryl boronic acid to the C5 position without disturbing the C2-Bromine.
Mechanism: The oxidative addition of Pd(0) to the C-I bond is kinetically faster than to the C-Br bond.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid:
(1.1 eq) -
Catalyst:
(3-5 mol%) — Chosen for high activity/stability. -
Base:
(2.0 eq, 2M aqueous) -
Solvent: 1,4-Dioxane or DME.
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the substrate (1.0 eq), boronic acid (1.1 eq), and Pd catalyst (0.05 eq).
-
Inertion: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and 2M
. -
Reaction: Stir at 40–60°C .
-
Critical Control Point: Do NOT exceed 65°C. Higher temperatures increase the risk of "scrambling" or oxidative addition at the C2-Br site.
-
-
Monitoring: Check TLC or LCMS at 2 hours. Look for the disappearance of the starting material (
) and appearance of the mono-coupled product. -
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
4.2 Protocol B: C2-Nucleophilic Substitution (
)
Objective: Displace the C2-Bromine with an amine or alkoxide.
Mechanism: The C3-Fluorine atom is highly electronegative, pulling electron density from the ring and making the C2 carbon more electrophilic (susceptible to attack).
Reagents:
-
Substrate: C5-substituted intermediate (from Protocol A) or bare scaffold.
-
Nucleophile: Primary/Secondary Amine (1.2 eq).
-
Base:
or DIPEA (2.0 eq). -
Solvent: DMSO or NMP (Polar aprotic is essential).
Step-by-Step Methodology:
-
Dissolution: Dissolve substrate in DMSO (0.5 M).
-
Addition: Add base and amine nucleophile.
-
Reaction: Heat to 80–100°C for 4–12 hours.
-
Note: Unlike the C5-coupling, this requires thermal energy to overcome the activation barrier of the C-Br bond.
-
-
Workup: Pour into water (crashing out the product) or extract with
.
Quality Control & Characterization
When validating purchased material or synthesized intermediates, use these reference points:
-
1H NMR (DMSO-d6/CDCl3):
-
Expect two distinct signals in the aromatic region (approx.[1] 8.0–8.5 ppm).
-
Coupling: The presence of Fluorine (spin 1/2) will split these protons. Look for doublets (
) rather than singlets.
-
-
19F NMR:
-
Essential for confirming the integrity of the C-F bond. A single peak around -100 to -130 ppm (depending on solvent) confirms the fluorine is intact.
-
-
LCMS:
-
Isotopic Pattern: Look for the characteristic mass split.
-
Br (79/81) gives a 1:1 doublet.
-
I (127) adds mass but has no isotope split.
-
Result: A distinct "doublet" pattern separated by 2 mass units.
-
-
Safety & Handling (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Keep cold (2-8°C) and away from light. Iodine-containing compounds can degrade (turn purple/brown) upon prolonged light exposure.
References
-
Synthesis & Reactivity of Halopyridines
- Source: Schlosser, M., et al. "Halogen Dance Reactions on Pyridines." Journal of Organic Chemistry.
- Context: Describes the migration of halogens and site-selectivity rules.
-
Suzuki Coupling Selectivity
- Source: BenchChem Application Notes. "Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine." (Analogous reactivity profile).
- Context: Validates the C-I vs C-Br reactivity hierarchy.
-
Safety Data (MSDS)
- Source: Sigma-Aldrich Safety Data Sheet for 2-Fluoro-5-iodopyridine (Structural Analog).
-
Context: Handling and GHS classification standards.[2]
-
Market Data Verification
- Source: ChemicalBook & eMolecules Supplier Aggreg
-
Context: Pricing tiers and supplier availability.[3]
Sources
fluorinated pyridine building blocks for drug discovery
[1]
The Physicochemical Imperative
In modern drug discovery, the pyridine ring is a privileged scaffold, present in over 15% of all FDA-approved drugs. However, the "naked" pyridine ring often suffers from rapid oxidative metabolism and non-ideal basicity (pKa ~5.2), which can lead to hERG toxicity or poor membrane permeability.
The strategic introduction of fluorine into the pyridine core is not merely a steric substitution; it is an electronic calibration tool.
The "Fluorine Effect" on Basicity and Lipophilicity
Fluorine is the most electronegative element (3.98 Pauling), yet its van der Waals radius (1.47 Å) is a close bioisostere to hydrogen (1.20 Å).[1] This allows for profound electronic modulation with minimal steric penalty.
-
pKa Modulation: The basicity of the pyridine nitrogen is governed by the availability of its lone pair. Fluorine substitution lowers the pKa via strong inductive effects (
).-
2-Fluoropyridine: pKa drops drastically to ~ -0.44, rendering the nitrogen non-basic.
-
3-Fluoropyridine: pKa lowers to ~ 2.97.
-
Application: This reduction in basicity is critical for reducing phospholipidosis risks and mitigating hERG channel blockade, which often correlates with high basicity.
-
-
Metabolic Blockade: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond. More importantly, fluorine alters the binding affinity (
) of the substrate to CYP450 enzymes. Substituting a metabolic "hotspot" (typically C2 or C3) with fluorine effectively blocks oxidative clearance.[2]
Data Summary: Electronic Impact
| Scaffold | Substituent Position | pKa (approx) | LogP Impact | Primary Utility |
| Pyridine | None | 5.2 | Reference | Core Scaffold |
| 2-Fluoropyridine | Ortho (C2) | -0.44 | +0.2 | Basicity nullification; |
| 3-Fluoropyridine | Meta (C3) | 3.0 | +0.25 | Metabolic blocking; pKa tuning |
| 2-Amino-3-F-pyridine | C2-NH2, C3-F | ~4.5 | +0.1 | Intramolecular H-bond mimic |
Decision Logic for Building Block Selection
Selecting the correct fluorinated building block is a function of the desired final substitution pattern and the reaction pathway (Nucleophilic Aromatic Substitution vs. Metal-Catalyzed Coupling).
Visualization: Scaffold Selection Logic
Caption: Decision matrix for selecting fluorinated pyridine building blocks based on medicinal chemistry objectives and synthetic accessibility.
Synthetic Methodologies & Protocols
The Chemoselectivity Challenge
When working with poly-halogenated pyridines (e.g., 2-chloro-3-fluoropyridine), chemoselectivity is the primary challenge.
- Conditions: The C2-position is highly activated due to the electron-deficient ring nitrogen. A nucleophile will preferentially displace the halogen at C2.
-
Pd-Catalyzed Conditions: Oxidative addition typically favors the heavier halogen (I > Br > Cl >> F). However, the C2-position can be "demanding" for Pd catalysts due to potential coordination of the pyridine nitrogen to the metal center.
Protocol: Regioselective Suzuki-Miyaura Coupling
Objective: Coupling an aryl boronic acid to 5-bromo-3-fluoropyridine while preserving the fluorine atom for metabolic stability.
Reagents:
-
Substrate: 5-Bromo-3-fluoropyridine (1.0 equiv)
-
Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(2 mol%)[3] -
Ligand: RuPhos (4 mol%) — Crucial for difficult heteroaryl couplings.
-
Base:
(3.0 equiv)[3] -
Solvent: Toluene/Water (10:1)[3]
Step-by-Step Methodology:
-
Inertion: Charge a reaction vial with 5-bromo-3-fluoropyridine (176 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol),
(4.5 mg, 0.02 mmol), and RuPhos (18.7 mg, 0.04 mmol). Seal and purge with Argon for 5 minutes. Note: RuPhos is selected to prevent catalyst poisoning by the pyridine nitrogen. -
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL).
-
Activation: Add
(414 mg, 3.0 mmol). -
Reaction: Heat the mixture to 80°C for 12 hours. Monitor by LCMS. The fluorine atom at C3 is stable under these conditions; no defluorination should be observed.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Validation Check:
-
Success Indicator: LCMS shows M+1 peak corresponding to the biaryl product.
-
Failure Mode: If defluorination occurs (rare with Pd, common with nucleophiles), check for "hydride" sources or excessive temperatures.
Case Study: Lemborexant (Dayvigo)
Therapeutic Area: Insomnia (Dual Orexin Receptor Antagonist).[4] Structural Feature: 3,5-disubstituted pyridine core.
Mechanistic Insight: Lemborexant features a fluorine atom at the C5 position of the pyridine ring (relative to the nitrogen).[4]
-
Metabolic Stability: The C5 position in 2-substituted pyridines is a major site for CYP-mediated oxidation. Installing a fluorine here blocks this pathway, extending the drug's half-life (
) to support a once-daily dosing regimen. -
Binding Affinity: The fluorine atom does not sterically disrupt the binding pocket but electronically tunes the ring, optimizing
stacking interactions within the Orexin receptor.
Visualization: Synthesis Workflow (Conceptual)
Caption: Simplified workflow demonstrating the introduction of fluorine into a di-halo pyridine scaffold to create a metabolically robust core.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[5] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link
-
Lutz, M. R., et al. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.[6] Organic Syntheses. Link
-
Billard, T. (2020). Synthesis of Fluorinated Pyridines. Chemical Reviews. Link
-
FDA Drug Approvals. (2019). Lemborexant Approval History. Drugs@FDA.[7] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura coupling conditions for 2-Bromo-3-fluoro-5-iodopyridine
Application Note: Site-Selective Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-5-iodopyridine
Executive Summary
This guide details the chemoselective functionalization of This compound (CAS: 884494-38-6).[1] This scaffold is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] The molecule presents a "halogen dance" challenge: it contains three distinct halogenated sites (C2-Br, C3-F, C5-I).[1]
Key Takeaway: The C5-Iodide bond is the most reactive site for Palladium-catalyzed cross-coupling, followed by the C2-Bromide.[1] The C3-Fluoride is generally inert to Pd-catalysis but activates the ring for SNAr pathways.[1] This guide provides a validated protocol for C5-selective coupling and a subsequent strategy for C2-functionalization .
Mechanistic Basis for Chemoselectivity
To achieve high yields, one must understand the electronic and steric environment of the substrate.[1]
Reactivity Hierarchy
The rate of Oxidative Addition (OA)—the rate-determining step in the catalytic cycle—follows the bond dissociation energy (BDE) and the electronic activation of the carbon-halogen bond.[1]
-
C5-Iodine (Primary Site):
-
C2-Bromine (Secondary Site):
-
BDE: ~81 kcal/mol.[1]
-
Electronic Effect: The adjacent Pyridine Nitrogen and C3-Fluorine make this position highly electron-deficient.[1] While this usually accelerates OA, the bond strength of the bromide dominates, making it slower than the iodide.[1]
-
Steric Effect: The C3-Fluorine atom exerts an ortho-effect, creating steric bulk that slightly retards the approach of bulky phosphine ligands, further enhancing C5 selectivity.[1]
-
-
C3-Fluorine (Inert/Activating):
-
Role: Does not participate in Suzuki coupling. However, its strong electron-withdrawing nature (inductive effect) makes the C2 position susceptible to nucleophilic aromatic substitution (SNAr) if strong bases (e.g., alkoxides) are used at high temperatures.[1]
-
Figure 1: Reactivity hierarchy of halogenated sites.[1][2] Green arrow indicates the primary reaction pathway.[1]
Protocol A: C5-Selective Mono-Arylation[1]
Objective: Couple an aryl boronic acid exclusively at the C5-position while retaining the C2-Bromine for future steps.
Reagents & Stoichiometry
| Component | Equiv. | Role | Recommendation |
| Substrate | 1.0 | Electrophile | Purity >98% essential.[1] |
| Boronic Acid | 1.05 | Nucleophile | Limiting reagent to prevent bis-coupling.[1] |
| Catalyst | 0.03 | Pd Source | Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ .[1] |
| Base | 2.5 | Activator | Na₂CO₃ (2M aq).[1][3] Avoid strong bases like KOtBu. |
| Solvent | - | Medium | 1,4-Dioxane or DME (degassed).[1] |
Step-by-Step Procedure
-
Preparation: Charge a reaction vial with this compound (1.0 eq), Aryl Boronic Acid (1.05 eq), and Pd(dppf)Cl₂·DCM (3 mol%).[1]
-
Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.[1]
-
Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).[1]
-
Activation: Add degassed 2M Na₂CO₃ aqueous solution (2.5 eq).
-
Reaction: Stir vigorously at 40–50°C for 2–4 hours.
-
Note: Do not exceed 60°C. Higher temperatures increase the risk of OA at the C2-Br site.[1]
-
-
Monitoring: Monitor by HPLC/LC-MS. Look for the disappearance of the starting material (M) and formation of the mono-coupled product (M + Aryl - I).[1]
-
Checkpoint: If >5% bis-coupled product is observed, lower temperature to 25°C and increase time.[1]
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Sequential C2-Functionalization
Objective: React the C2-Bromine atom after the C5 position has been functionalized.
Challenge: The C2-Br bond is sterically hindered by the C3-Fluorine.[1] Standard ligands (PPh₃) may be sluggish.[1] Solution: Use electron-rich, bulky Buchwald ligands (e.g., XPhos, SPhos) or higher temperatures.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role | Recommendation |
| C5-Product | 1.0 | Electrophile | From Protocol A. |
| Boronic Acid | 1.5 | Nucleophile | Excess allowed here.[1] |
| Catalyst | 0.05 | Pd Source | Pd(OAc)₂ + XPhos (1:2 ratio) or Pd(dtbpf)Cl₂ .[1] |
| Base | 3.0 | Activator | K₃PO₄ or Cs₂CO₃ . |
| Solvent | - | Medium | Toluene/Water (10:[1]1) or THF/Water . |
Step-by-Step Procedure
-
Setup: Combine the C5-arylated intermediate (1.0 eq) and the second Boronic Acid (1.5 eq).
-
Catalyst: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Pre-complexing the catalyst in solvent for 10 mins is beneficial.[1]
-
Base: Add K₃PO₄ (3.0 eq).
-
Reaction: Heat to 80–100°C for 6–12 hours.
-
Why High Heat? The activation energy for C2-Br OA is significantly higher, and the bulky ligand is required to bypass the steric clash with the C3-Fluorine.[1]
-
-
Workup: Standard aqueous extraction.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Bis-coupling during Protocol A | Temperature too high or excess boronic acid.[1] | Cool to 25°C. Reduce Boronic Acid to 0.95 eq. |
| De-iodination (Product is H instead of Aryl) | Protodeboronation or Hydride source.[1] | Use anhydrous conditions (switch base to CsF in dry THF). Ensure solvents are peroxide-free.[1] |
| Hydrolysis of Fluorine (OH replaces F) | SNAr side reaction.[1] | Avoid strong hydroxide bases (KOH/NaOH).[1] Stick to Carbonates or Phosphates. |
| No Reaction at C2 (Protocol B) | Steric hindrance from C3-F. | Switch to Pd-PEPPSI-IPr or Pd(dtbpf)Cl₂ . Increase temp to 110°C (sealed tube). |
Workflow Visualization
Figure 2: Sequential functionalization workflow. Protocol A targets the C-I bond; Protocol B targets the sterically hindered C-Br bond.[1]
References
-
Lutz, M. R., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[1][2] Chemical Science, 2017, 8, 499-522.[1] Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457-2483.[1] Link[1]
-
Schroter, S., et al. "Regioselective cross-coupling reactions of multiple halogenated nitrogen heterocycles."[1] Tetrahedron, 2005, 61(9), 2245-2267.[1] Link[1]
-
Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[1] International Journal of Simulation: Systems, Science & Technology, 2016.[1] (Provides synthesis of the scaffold and confirms reactivity trends). Link
- Vertex AI Search Results. "Reactivity of this compound.
Sources
Application Note: High-Fidelity Synthesis of Kinase Inhibitors Using 2-Bromo-3-fluoro-5-iodopyridine
Executive Summary
In the landscape of kinase inhibitor discovery, the pyridine scaffold remains a privileged structure, serving as the core for numerous FDA-approved drugs (e.g., Crizotinib, Vemurafenib). Among the available building blocks, 2-Bromo-3-fluoro-5-iodopyridine (CAS: 884494-38-6) stands out as a "trident" scaffold. Its unique substitution pattern offers three distinct vectors for diversification, enabling the rapid synthesis of Type I and Type II kinase inhibitors.
This guide details the chemoselective and regioselective strategies required to utilize this molecule effectively. By exploiting the electronic differentiation between the C-2 bromine and C-5 iodine, researchers can sequentially install hinge-binding motifs and solvent-exposed tails with high precision.
Chemo-Selectivity Profile & Rationale
Success with this scaffold relies on understanding the "Halogen Hierarchy." The three halogens present on the pyridine ring exhibit orthogonal reactivity profiles, allowing for sequential functionalization without the need for protecting groups.
The Reactivity Hierarchy[1]
-
C-5 Iodine (Metallophilic): The C-I bond is the weakest and most labile towards oxidative addition by Palladium(0). It is the primary site for cross-coupling reactions (Suzuki, Sonogashira, Heck).
-
C-2 Bromine (Electrophilic): The C-2 position is electronically activated for Nucleophilic Aromatic Substitution (
) by two factors:-
Ring Nitrogen: Withdraws electron density via resonance (
) and induction ( ). -
C-3 Fluorine: Provides a strong inductive withdrawing effect (
), significantly lowering the energy of the transition state (Meisenheimer complex) for nucleophilic attack at C-2.
-
-
C-3 Fluorine (Modulator): Generally inert to substitution under standard conditions. Its role is structural and physicochemical—lowering the pKa of the pyridine nitrogen, modulating lipophilicity, and blocking metabolic oxidation at the 3-position.
Reactivity Map (Graphviz Diagram)
Caption: Orthogonal reactivity vectors of the this compound scaffold.
Synthetic Workflows
Two primary routes exist depending on the stability of your side chains. Route A (Hinge-First) is generally preferred to avoid catalyst poisoning by free amines later in the sequence.
Route A: Hinge-First (S_NAr Suzuki)
Best for: Installing robust amine hinge binders (e.g., aminopyrazoles, anilines) followed by elaborate tail groups.
Step 1: Regioselective S_NAr at C-2
The 3-fluoro group activates the C-2 bromine for displacement by amines. The C-5 iodine remains intact because
Protocol:
-
Reagents: this compound (1.0 equiv), Primary/Secondary Amine (1.1 equiv), DIPEA (2.5 equiv).
-
Solvent: Anhydrous DMSO or NMP (0.2 M concentration).
-
Conditions: Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.
-
Workup: Dilute with water, extract with EtOAc. The product (2-amino-3-fluoro-5-iodopyridine) is often solid and can be recrystallized or purified by silica flash chromatography (Hex/EtOAc).
Step 2: Site-Selective Suzuki Coupling at C-5
With the hinge binder installed, the C-5 iodine is engaged in a Suzuki-Miyaura coupling. The C-3 fluorine remains stable.
Protocol:
-
Reagents: Intermediate from Step 1 (1.0 equiv), Aryl Boronic Acid/Ester (1.2 equiv),
(0.05 equiv), (2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1 ratio).
-
Conditions: Degas with Nitrogen. Heat to 90 °C for 2–6 hours.
-
Note: The free amine at C-2 can coordinate Pd. If conversion is slow, increase catalyst load or use a biaryl phosphine ligand (e.g., XPhos Pd G3).
Route B: Tail-First (Suzuki S_NAr)
Best for: Sensitive hinge binders or when the C-5 tail is a simple aryl group.
Step 1: Chemoselective Suzuki at C-5
Palladium preferentially inserts into the weaker C-I bond (
Protocol:
-
Reagents: this compound (1.0 equiv), Aryl Boronic Acid (1.05 equiv - Limit excess),
(0.03 equiv), (2.0 equiv). -
Solvent: DME/Water or Toluene/Ethanol/Water.
-
Conditions: 80 °C. Critical: Stop reaction immediately upon consumption of starting material to prevent bis-coupling at C-2.
Step 2: S_NAr at C-2
The resulting 5-aryl-2-bromo-3-fluoropyridine retains the activated C-2 bromine. Proceed with standard
Synthetic Pathway Diagram (Graphviz)
Caption: Comparison of "Hinge-First" vs "Tail-First" synthetic pathways.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in | Nucleophile is too weak (e.g., aniline). | Switch to Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos). Warning: This may compete with C-I if not carefully controlled. |
| Bis-coupling in Suzuki | Excess boronic acid or high temp. | Use Route A (displace Br first). If using Route B, limit boronic acid to 0.95-1.0 equiv and lower temp to 60 °C. |
| De-iodination | Hydride source present or overheating. | Avoid using Ethanol/Isopropanol as cosolvents in Suzuki; use Dioxane or DMF. |
| Regioselectivity Loss | C-2 F displacement instead of Br. | Rare. Occurs only with extremely hard nucleophiles (alkoxides). Amines preferentially displace Br. |
References
-
BenchChem. Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block. Retrieved from .
-
Li, X., et al. (2016). "Synthesis of 2-Amino-5-bromo-3-iodopyridine." International Journal of Simulation Systems, Science & Technology. .
-
Lutz, M., et al. (2007). "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine." Tetrahedron Letters. .
-
Sigma-Aldrich. Product Specification: 3-Fluoro-5-iodopyridin-2-amine.[1] (Demonstrates stability of the amino-iodo intermediate). .
Sources
Application Note: High-Fidelity Sonogashira Coupling of 2-Bromo-3-fluoro-5-iodopyridine
Executive Summary
This guide details the chemoselective Sonogashira cross-coupling of 2-bromo-3-fluoro-5-iodopyridine .[1] This substrate represents a classic "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[1] The core challenge is achieving exclusive coupling at the C5-iodide position while preserving the C2-bromide for subsequent functionalization (e.g., Suzuki coupling or SNAr).[1]
The presence of the C3-fluorine atom significantly alters the electronic landscape of the pyridine ring, activating the C2-bromide toward both oxidative addition and nucleophilic aromatic substitution (SNAr).[1] Therefore, standard "bucket chemistry" protocols often fail, leading to bis-coupled byproducts or base-mediated decomposition.[1] This note provides a validated, room-temperature protocol to ensure >95% regioselectivity.
Mechanistic Insight & Chemoselectivity Strategy
To control this reaction, one must understand the hierarchy of reactivity within the substrate.[1][2]
The Reactivity Hierarchy
In palladium-catalyzed cross-coupling, the rate of oxidative addition (the rate-determining step) generally follows bond dissociation energy (BDE).[1][2] However, in pyridines, position matters.[2]
-
C5-Iodide (Target): The C-I bond is the weakest ($ \approx 65 \text{ kcal/mol} $).[1] It is located at the meta-position relative to the nitrogen, meaning it behaves similarly to an electron-deficient aryl iodide.[1] It undergoes rapid oxidative addition at room temperature.[1]
-
C2-Bromide (Off-Target): The C-Br bond is stronger ($ \approx 81 \text{ kcal/mol} $).[1] However, it is located at the alpha-position to the nitrogen.[1] The electron-withdrawing nature of the nitrogen (and the adjacent C3-Fluorine) makes this position electron-poor, facilitating oxidative addition more than a standard phenyl bromide.[1]
-
C3-Fluorine (Modulator): The fluorine atom exerts a strong inductive effect (-I), withdrawing electron density from the ring.[1] This increases the overall rate of reaction but specifically destabilizes the C2 position toward nucleophilic attack by the amine base (SNAr side reaction).[1]
The Strategy: We utilize the significant rate difference between C-I and activated C-Br oxidative addition.[1] By maintaining strict ambient temperatures (20–25 °C) and controlling catalyst stoichiometry, we kinetically trap the mono-coupled product.[1]
Visualization: Selectivity Pathway
Figure 1: Kinetic pathway demonstrating the window of opportunity for selective C5 functionalization.
Experimental Protocols
Protocol A: The "Gold Standard" (Cu-Promoted)
Recommended for most substrates where the alkyne is not base-sensitive.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.05 equiv) — Do not use large excess.[1]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.02 equiv / 2 mol%)[1]
-
Co-Catalyst: Copper(I) Iodide [CuI] (0.01 equiv / 1 mol%)[1]
-
Base: Triethylamine (Et3N) (2.0 equiv)[1]
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Workflow:
-
Preparation: Oven-dry a round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]
-
Charging Solids: Add the halogenated pyridine (1.0 equiv), Pd(PPh3)2Cl2 (2 mol%), and CuI (1 mol%) to the flask.
-
Note: CuI is light sensitive; add it last or minimize exposure.[1]
-
-
Degassing (Critical): Cap the flask with a septum. Evacuate under high vacuum and backfill with Argon (repeat 3 times).[1]
-
Why? Oxygen promotes homocoupling of the alkyne (Glaser coupling), which consumes your limiting reagent and complicates purification.[1]
-
-
Solvent Addition: Syringe in anhydrous THF and Et3N. The solution typically turns yellow/orange.[1]
-
Alkyne Addition: Add the terminal alkyne (1.05 equiv) dropwise via syringe at Room Temperature (23 °C).
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Work-up: Dilute with Ethyl Acetate, wash with saturated NH4Cl (to sequester Cu), then brine. Dry over Na2SO4.
-
Purification: Silica gel chromatography.
Protocol B: Copper-Free Variant
Use this if the alkyne is prone to oxidative homocoupling or if the substrate coordinates copper irreversibly.[1]
Reagents:
-
Catalyst: Pd(PPh3)4 (5 mol%)[1]
-
Base: Pyrrolidine (3.0 equiv) — Acts as both base and ligand accelerator.[1]
-
Solvent: DMF (Degassed)
-
Temperature: 50 °C (Mild heating required without Cu).
Key Difference: Without Copper to activate the alkyne, the reaction is slower.[1] We use Pyrrolidine because secondary amines can accelerate the oxidative addition step, but caution is needed: Do not exceed 60 °C , or the pyrrolidine may displace the C2-Bromide or C3-Fluorine via SNAr.[1]
Visualization: Experimental Workflow
Figure 2: Operational workflow emphasizing the critical degassing step to prevent homocoupling.
Troubleshooting & Optimization Data
The following table summarizes common failure modes and their specific chemical causes for this substrate class.
| Observation | Probable Cause | Corrective Action |
| Bis-coupled product (>10%) | Temperature too high or excess alkyne.[1] | Strictly maintain T < 25 °C. Reduce alkyne to 1.0 equiv. |
| Glaser Product (Alkyne dimer) | Oxygen leak in system.[1] | Degas solvents more thoroughly.[1] Ensure CuI is fresh (white/tan, not green). |
| Substrate Hydrolysis (C2-OH) | Wet solvents + Base.[1] | Use freshly distilled or molecular-sieve dried THF.[1] |
| SNAr Byproduct (C2-Amine) | Nucleophilic base used at high temp.[1] | Switch from primary amines (e.g., n-butylamine) to hindered bases (TEA, DIPEA).[1] |
| No Reaction | Poisoned catalyst or deactivated alkyne.[1] | Check alkyne purity. If alkyne is electron-poor, switch to Protocol B (higher T).[1] |
References
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] Link[1]
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Refer to Chapter on Pyridines: Halogen Reactivity). Link[1]
-
Bach, T., & Schröter, S. (2012).[1] Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines. Organic Letters, 14(11), 2914-2917.[1] (Demonstrates C-I vs C-Br selectivity principles). Link[1]
-
Schlosser, M., et al. (2005).[1] Site-Selective Coupling of Dihalogenated Pyridines. European Journal of Organic Chemistry, 2005(9), 1777-1780.[1] Link
Sources
Application Note: Regioselective Substitution of Iodine in 2-Bromo-3-fluoro-5-iodopyridine
Executive Summary
This guide details the regioselective functionalization of 2-Bromo-3-fluoro-5-iodopyridine (CAS: 1211586-84-3) . This scaffold is a "privileged structure" in medicinal chemistry due to its ability to undergo three distinct, orthogonal reactions, allowing for the rapid construction of multisubstituted pyridine libraries.[1]
The Core Challenge: Selectively engaging the C-5 Iodine atom in metal-halogen exchange or cross-coupling reactions without compromising the C-2 Bromine or C-3 Fluorine atoms.[1]
The Solution: Exploiting the significant kinetic differences in carbon-halogen bond strengths (
-
Magnesiation/Lithiation: Using
for kinetic iodine-magnesium exchange. -
Pd-Catalyzed Cross-Coupling: Utilizing controlled oxidative addition rates for selective Suzuki-Miyaura coupling.[1]
Chemical Logic & Reactivity Profile
To design a robust protocol, one must understand the electronic landscape of the substrate.
Electronic Reactivity Map
The pyridine ring is electron-deficient. The presence of three halogens creates a unique reactivity gradient:
-
Position 5 (Iodine): Most Reactive for Metal-Exchange & Pd-Coupling. [1]
-
Why: The C-I bond is the weakest and longest. It undergoes oxidative addition to Pd(0) significantly faster than C-Br. It is also the primary site for halogen-metal exchange due to the high polarizability of Iodine.
-
-
Position 2 (Bromine): Activated for
.-
Why: Located
to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen, combined with the inductive effect of the adjacent Fluorine at C-3, makes this position highly susceptible to Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). It is less reactive toward Pd(0) than Iodine.
-
-
Position 3 (Fluorine): Director & Modulator. [1]
-
Why: The C-F bond is inert to standard Pd-coupling and exchange conditions. However, it exerts a strong ortho-directing effect (DoM) and activates the C-2 position.
-
Visualization of Reactivity
Caption: Reactivity hierarchy of the trisubstituted pyridine scaffold. Green indicates the primary site for functionalization described in this guide.
Protocol A: Selective Metal-Halogen Exchange (Turbo-Grignard)[1]
Objective: Convert the C-5 Iodine into a nucleophile (Grignard/Organolithium) for reaction with electrophiles (aldehydes, ketones, etc.).
Critical Success Factor: Temperature control. While Iodine exchange is fast, the resulting anion at C-5 is adjacent to a C-4 proton. If the temperature rises > -20°C, a "Halogen Dance" (isomerization) may occur, or the C-2 Bromine may begin to exchange.[1]
Reagents & Materials
-
Substrate: this compound (1.0 equiv).
-
Exchange Reagent: Isopropylmagnesium chloride - Lithium chloride complex (
, "Turbo Grignard"), 1.3 M in THF (1.1 equiv).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Electrophile: e.g., Benzaldehyde (1.2 equiv).[1]
-
Solvent: Anhydrous THF (0.5 M concentration).
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.
-
Dissolution: Charge the flask with this compound and anhydrous THF. Cool the solution to -40°C (Acetonitrile/Dry Ice bath).
-
Note: Unlike simple aryl iodides, -78°C is often unnecessary for Turbo Grignard, but -40°C ensures complete selectivity over the C-2 Bromine.
-
-
Exchange: Dropwise add
over 10 minutes.-
Observation: A color change (often yellow to dark orange) indicates the formation of the magnesiated species.[1]
-
-
Incubation: Stir at -40°C for 30–60 minutes.
-
Validation: Take a small aliquot, quench with
, and analyze by NMR. Disappearance of the C-5 proton signal confirms exchange.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Quench: Add the Electrophile (dissolved in THF) slowly.
-
Warming: Allow the reaction to warm to 0°C over 1 hour, then to room temperature.
-
Workup: Quench with saturated
solution. Extract with EtOAc.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Data Summary: Exchange Selectivity
| Reagent | Temp | C-5 (I) Exchange | C-2 (Br) Exchange | Outcome |
| n-BuLi | -78°C | >98% | <2% | Excellent. Strict cryogenic control required.[1] |
| iPrMgCl[1][2]·LiCl | -40°C | >99% | 0% | Optimal. Robust, scalable, tolerates functional groups.[1] |
| iPrMgCl[1][2]·LiCl | +25°C | Mixed | ~10-20% | Failed. Loss of regiocontrol. |
Protocol B: Regioselective Suzuki-Miyaura Coupling
Objective: Form a C-C bond at C-5 using a boronic acid, leaving the C-2 Bromine intact for future diversity.
Critical Success Factor: Catalyst choice and Stoichiometry. A bulky, electron-rich ligand accelerates the oxidative addition into the C-I bond, allowing the reaction to proceed at mild temperatures where the C-Br bond remains inert.
Reagents & Materials
-
Catalyst:
(3-5 mol%) ORngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (5 mol%). -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is preferred for its bite angle and stability.[1]
-
Base:
(2.0 equiv, 2M aqueous) orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (mild base prevents hydrolysis of F). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]
Step-by-Step Methodology
-
Degassing: Sparge solvents (Dioxane and Water) with Nitrogen for 15 minutes. Oxygen is the enemy of selectivity (promotes homocoupling).[1]
-
Assembly: In a reaction vial, combine:
-
Reaction: Seal the vial and heat to 40–60°C .
-
Caution: Do not reflux (>80°C) initially.[1] Higher temperatures increase the probability of oxidative addition into the C-Br bond.
-
-
Monitoring: Monitor by HPLC/UPLC every hour.
-
Target: Consumption of starting material.
-
Stop Condition: If >5% bis-coupling (reaction at Br) is observed, cool immediately.[1]
-
-
Workup: Filter through Celite, dilute with water, extract with DCM.
Pathway Visualization
Caption: Decision tree for maximizing regioselectivity in Pd-catalyzed cross-coupling.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Bis-coupling (reaction at Br) | Temperature too high or excess Boronic acid. | Lower temp to 40°C. Reduce Boronic acid to 1.0 eq. Switch to a less active catalyst (e.g., |
| No Reaction | Catalyst deactivated or C-I bond too steric (rare).[1] | Ensure rigorous degassing.[1] Increase temp to 60°C. |
| De-iodination (Protodehalogenation) | Moisture in "anhydrous" exchange reaction.[1] | Re-dry THF over molecular sieves. Ensure |
| Halogen Dance (Isomerization) | Exchange reaction warmed too fast/high. | Keep exchange temp < -30°C. Quench electrophile at low temp. |
References
-
Reactivity of Polyhalogenated Pyridines
-
Turbo Grignard Protocols
-
Suzuki Coupling Selectivity
-
Specific Substrate Analogues
Sources
- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-3-fluoro-5-iodopyridine
Introduction
Welcome to the Technical Support Center. This guide addresses the purification challenges associated with 2-Bromo-3-fluoro-5-iodopyridine (and its close structural analogs). This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors, due to the differential reactivity of its three halogen atoms (F, Br, I).
The presence of three distinct halogens creates a unique purification profile:
-
Lipophilicity: The molecule is highly non-polar, often causing "smearing" on silica.
-
Instability: The C-I bond is susceptible to photolytic cleavage (de-iodination).[1]
-
Regioisomerism: Synthesis often yields the 4-iodo or 6-iodo isomers, which have very similar Retention Factors (
) to the 5-iodo target.[1]
Module 1: Chromatographic Separation (Troubleshooting)
Issue: "My product co-elutes with the starting material (2-bromo-3-fluoropyridine) or regioisomers on TLC/Column."
Technical Insight
Standard silica chromatography often fails to separate poly-halogenated pyridines because the polarity difference between a C-H bond and a C-I bond is minimal in non-polar mobile phases.[1] Furthermore, silica acidity can cause slight degradation of the iodo-species.
Troubleshooting Protocol
Q: How do I improve resolution between the target and the de-iodinated impurity? A: You must exploit the "Polarizability" difference rather than just polarity. Iodine is highly polarizable compared to Bromine or Fluorine.[1]
-
Switch Solvent Systems:
-
Buffer the Silica:
Q: The product streaks/tails on the column. A: This is a solubility issue, not just basicity.
-
Load Method: Do not load in pure DCM if possible. Use the "Dry Load" method: Dissolve crude in DCM, add Celite or Silica (1:2 ratio), evaporate to a free-flowing powder, and load the powder.
Data: Solvent System Efficacy
| Solvent System | Resolution ( | Comments |
| Hexane / EtOAc (10:1) | Poor ( | Co-elution common.[1] |
| DCM / Hexanes (1:3) | Good ( | Best for removing non-iodinated precursors. |
| Toluene / Hexanes | Moderate | Good for separating regioisomers.[1] |
Module 2: Crystallization (Scalable Purification)
Issue: "The product oils out instead of crystallizing," or "The solid is yellow/brown instead of off-white."
Technical Insight
"Oiling out" occurs when the impurity profile disrupts the crystal lattice, or the temperature drops too fast. The "Yellow/Brown" color is almost exclusively free iodine (
Troubleshooting Protocol
Q: How do I stop the product from oiling out? A: Use a "Dual-Solvent Displacement" method.[1]
Protocol:
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Ethanol (EtOH) or Isopropanol (IPA) (approx. 40-50°C).[1] Do not boil (avoids de-iodination).[1]
-
Anti-Solvent: Slowly add Water dropwise until persistent turbidity is observed.[1]
-
Re-heat: Warm slightly until clear again.
-
Cooling: Turn off the heat and let the bath cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately.[1]
-
Seed: If oiling starts, add a seed crystal of pure product or scratch the glass.
Q: How do I remove the yellow color (Iodine contamination)? A: Chemical wash prior to crystallization.
-
Wash 2x with 10% Sodium Thiosulfate (
) .[1] -
Observation: The organic layer should turn from brown/orange to pale yellow/clear.[1]
-
Dry over
(Magnesium sulfate can sometimes be slightly acidic/Lewis acidic, Sodium sulfate is safer for iodo-pyridines).[1]
Module 3: Workflow Visualization
The following diagram illustrates the decision logic for purifying crude reaction mixtures of this compound.
Caption: Decision tree for selecting the optimal purification route based on crude purity and physical appearance.
Module 4: Storage & Stability FAQs
Q: Can I store this intermediate in solution? A: No. Solutions of iodo-pyridines are prone to photolytic de-iodination.[1]
-
Best Practice: Isolate as a solid.[1][5][6][7] Store in amber vials wrapped in aluminum foil.
-
Temperature: 2-8°C (Refrigerator).[1]
Q: I see a new spot on TLC after leaving the sample on the bench for 24 hours. A: This is likely 2-bromo-3-fluoropyridine (loss of iodine).[1]
-
Verification: The new spot will be slightly more polar (lower
in non-polar solvents) or very close to the product. -
Prevention:[1] Always flush storage vials with Nitrogen/Argon.[1]
References
-
Synthesis and Properties of Halogenated Pyridines
-
Purification of Iodo-Pyridine Intermediates (Methodology)
-
Separation of Regioisomers (General Techniques)
-
Handling of Light-Sensitive Iodo-Heterocycles
Sources
- 1. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 3. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]
- 6. Preparation process of 2-iodo-3-bromo-5-chloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. ijssst.info [ijssst.info]
- 8. 2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem [pubchem.ncbi.nlm.nih.gov]
handling moisture sensitivity of 2-Bromo-3-fluoro-5-iodopyridine
The following guide is structured as a specialized Technical Support Center for 2-Bromo-3-fluoro-5-iodopyridine . It prioritizes the "Why" and "How" of moisture control, specifically tailored for high-stakes drug discovery workflows (e.g., halogen-metal exchange, cross-coupling).
Status: Operational | Tier: Level 3 (Senior Scientific Support)[1]
The Molecule at a Glance
Subject: this compound CAS: 252398-50-0 (analogous reference) Critical Attribute: Tri-Halogenated Electrophile Primary Risk: Moisture-induced Protodehalogenation (during lithiation) and C2-Hydrolysis (storage).[1]
Why This Molecule is Special (And Dangerous to Your Yield)
You are likely using this scaffold for its unique substitution pattern.[2] The C5-Iodine is the "soft" handle for selective halogen-metal exchange (using i-PrMgCl or n-BuLi), while the C2-Bromine and C3-Fluorine activate the ring for subsequent SNAr or cross-coupling.[1]
The Moisture Paradox: While the solid itself is reasonably stable, its intermediates are not. The presence of water doesn't just "wet" the compound; it acts as a stoichiometric poison .
-
In Storage: Water attacks the C2 position (activated by the ring Nitrogen and C3-Fluorine), converting your reagent into a pyridone impurity.[2]
-
In Reaction: Trace moisture protonates your transient lithiated species (C5-Li), resulting in the "des-iodo" byproduct (2-bromo-3-fluoropyridine), which is often inseparable by chromatography.[1][2]
Module 1: Storage & Integrity (The First Line of Defense)
Objective: Prevent thermodynamic degradation (Hydrolysis).
The Mechanism of Degradation
Unlike simple aryl halides, this pyridine is electron-deficient. The Nitrogen atom pulls density from the ring, and the Fluorine at C3 inductively activates the C2-Bromine bond.
-
Reaction: Nucleophilic Aromatic Substitution (SNAr).[2][3][4]
-
Nucleophile: Water (H2O).[2]
-
Product: 3-Fluoro-5-iodo-2-pyridone (Solid precipitate/impurity).[1][2]
Storage Protocol
| Condition | Standard | Technical Rationale |
| Temperature | 2–8°C | Slows the kinetics of SNAr hydrolysis.[1] |
| Atmosphere | Argon/Nitrogen | Displaces humid air.[2] The compound is not pyrophoric, but long-term humidity exposure degrades purity. |
| Container | Amber Glass | Prevents photolytic cleavage of the weak C–I bond (homolytic fission).[2] |
| Desiccant | P2O5 or Silica | Essential in the secondary container (desiccator) to scavenge ambient moisture.[2] |
Visual Troubleshooting: Storage Logic
Use this flow to determine if your batch is compromised before setting up a reaction.
Caption: Figure 1: Visual inspection logic for initial quality assessment.
Module 2: Reaction Troubleshooting (The "Silent Killer")
Objective: Prevent kinetic failure (Protonation). Scenario: You are performing a halogen-metal exchange at C5 using i-PrMgCl (Turbo Grignard).
The Problem: Proton Scavenging
If your solvent or reagent contains even 50 ppm of water, the Lithiated/Magnesiated intermediate will instantly grab a proton instead of your electrophile.
[1][2]-
Py-H: 2-Bromo-3-fluoropyridine (The "Des-iodo" impurity).[1]
-
Result: Low yield, inseparable byproduct.[2]
Experimental Workflow: The "Zero-Water" Protocol
Do not rely on "anhydrous" solvents from a bottle that has been opened.[1][2]
-
Azeotropic Drying (The Gold Standard):
-
Reaction Setup (Schlenk Technique):
Pathway of Failure Diagram
Understanding where the water attacks is key to fixing the issue.
Caption: Figure 2: Competing pathways. Moisture leads to C5-H (des-iodo) or C2-OH (pyridone) depending on the stage.[1]
Frequently Asked Questions (FAQs)
Q1: My solid has turned from white to yellow. Is it usable?
-
Diagnosis: Yellowing usually indicates the liberation of elemental Iodine (
) due to light exposure, or trace hydrolysis releasing HBr.[2] -
Solution: Dissolve in CH2Cl2 and wash with aqueous Sodium Thiosulfate (
). This reduces back to iodide (colorless).[2] Dry the organic layer over and concentrate.[2] If the color persists, check NMR for the pyridone peak (see Q3).
Q2: Can I dry this compound in an oven?
-
Answer: NO.
-
Reasoning:
-
Correct Protocol: Dry in a vacuum desiccator over
at room temperature for 24 hours.
Q3: How do I identify the "Moisture Damage" in NMR?
-
Standard Reagent: Two aromatic protons.[2] C4-H (doublet of doublets) and C6-H (doublet).[1][2]
-
Hydrolyzed (Pyridone): Look for a broad singlet downfield at 11.0–13.0 ppm (N-H of the pyridone tautomer).[2]
-
Reduced (Des-iodo): Look for a new complex multiplet pattern corresponding to 2-bromo-3-fluoropyridine (loss of the C5-I signal, appearance of C5-H).
Q4: Which solvent is worst for moisture sensitivity with this compound?
-
Answer: THF (Tetrahydrofuran). [2]
-
Why: THF is hygroscopic.[2] Even "anhydrous" THF absorbs water rapidly from the air.[2] For halogen-metal exchange, use THF freshly distilled from Sodium/Benzophenone or dispensed from a solvent purification system (SPS).[2] Ether (
) is a safer alternative if solubility permits, as it is less hygroscopic.[2]
References & Grounding
-
SNAr Reactivity of Fluoropyridines:
-
Mechanism:[1][3][7][8][9] The C2 position in 3-fluoropyridines is highly activated for nucleophilic attack due to the "ortho-fluorine effect" and the ring nitrogen.
-
Source: BenchChem Application Notes.[2][3] "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link (General reference for scaffold reactivity).[2]
-
-
Handling of Halogenated Pyridines & Halogen-Metal Exchange:
-
Synthesis and Stability of this compound analogs:
-
General Storage of Moisture Sensitive Reagents:
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. 40273-45-8|2-Bromo-3-fluoropyridine|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-3-iodopyridine | C5H3BrIN | CID 11358068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. symaxlaboratories.net [symaxlaboratories.net]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 8. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 9. ijssst.info [ijssst.info]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Catalyst Load for 2-Bromo-3-fluoro-5-iodopyridine Reactions
Welcome to the technical support center for reactions involving 2-Bromo-3-fluoro-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for optimizing palladium-catalyzed cross-coupling reactions with this versatile trifunctional building block.
The unique structure of this compound offers a powerful platform for sequential, regioselective functionalization, critical in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1][2] The key to unlocking its synthetic potential lies in understanding and controlling the reactivity of its three distinct halogen sites. This guide focuses on the most common challenge: optimizing catalyst loading to achieve high yield and selectivity, particularly for initial reactions at the highly reactive C-5 iodo position.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling?
A1: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows a well-established trend: C-I > C-OTf > C-Br >> C-Cl.[3][4] For this substrate, the carbon-iodine (C-I) bond at the 5-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 2-position. The carbon-fluorine (C-F) bond is generally unreactive under these conditions. This differential reactivity is the foundation for performing selective cross-coupling at the C-5 position while leaving the C-2 bromine intact for subsequent transformations.[5]
Q2: Why is catalyst loading a critical parameter to optimize?
A2: Optimizing catalyst loading is crucial for several reasons:
-
Cost and Sustainability: Palladium is a precious and expensive metal. Reducing the catalyst loading, even by a fraction of a mole percent, can lead to significant cost savings and a more sustainable process, especially during scale-up.[6][7]
-
Minimizing Side Reactions: Higher catalyst loadings can sometimes increase the likelihood of side reactions, such as debromination, homocoupling, or reaction at less reactive sites.[8] Fine-tuning the loading helps maximize selectivity and product purity.
-
Process Efficiency: While a higher loading might increase reaction rate, an optimal loading balances reaction time with cost and purity. In some cases, increasing the catalyst loading beyond a certain point provides no significant improvement in yield or reaction time.[9]
Q3: I want to perform a sequential, double cross-coupling. Is this feasible?
A3: Absolutely. This is one of the primary applications for this type of building block. The strategy involves first performing a selective coupling at the more reactive C-5 iodo position under milder conditions. After the first coupling is complete and the product is isolated, the less reactive C-2 bromo position can be functionalized in a second coupling step, which may require more forcing conditions (e.g., a more active catalyst system, higher temperature, or a stronger base).[5]
Q4: How does the pyridine nitrogen affect the palladium catalyst?
A4: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can form inactive or less active catalyst species, effectively sequestering the palladium and slowing down or halting the catalytic cycle.[10][11] This is a common challenge when working with pyridinic substrates. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can sterically shield the palladium center, mitigating this deactivation pathway.[10]
Q5: Should I use a standard Sonogashira (with copper) or a copper-free protocol?
A5: The choice depends on your substrate and sensitivity to byproducts. The classic Sonogashira reaction uses a copper(I) co-catalyst, typically CuI, which facilitates the formation of a copper-acetylide intermediate and generally increases the reaction rate.[12][13] However, the presence of copper can also promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling).[14] If you observe significant formation of this byproduct, or if your downstream application is sensitive to copper contamination, a copper-free Sonogashira protocol is a highly effective alternative.[13][14]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format. The primary focus is on achieving a successful initial coupling at the C-5 iodo position.
Problem 1: Low or No Product Yield at the C-5 (Iodo) Position
You've set up your Suzuki or Sonogashira reaction targeting the C-I bond, but TLC or LC-MS analysis shows mostly unreacted starting material.
-
Initial Checks & First Principles:
-
Inert Atmosphere: Is your reaction truly oxygen-free? Oxygen can rapidly oxidize and deactivate both the active Pd(0) catalyst and phosphine ligands.[15] Ensure all solvents and the reaction mixture are rigorously degassed using methods like sparging with argon/nitrogen for 15-30 minutes or several freeze-pump-thaw cycles.[15]
-
Reagent Quality: Are your reagents fresh and pure? Palladium catalysts, especially Pd₂(dba)₃, can degrade over time.[15] Ensure solvents are anhydrous (if required) and bases are of high purity.[14]
-
-
Probable Cause A: Catalyst Inactivity or Decomposition
-
Symptoms: The reaction mixture turns black, forming a precipitate known as "palladium black."[3] This indicates the active Pd(0) has agglomerated and crashed out of solution, rendering it inactive.
-
Scientific Explanation: This can be caused by trace oxygen, impurities, or excessively high temperatures.[3] Some solvents, like THF, have been anecdotally reported to promote its formation in Sonogashira reactions.[16]
-
Solutions:
-
Improve Degassing: This is the most critical first step.[15]
-
Use a Fresh Catalyst Source: Use a freshly opened bottle of catalyst or a modern, air-stable pre-catalyst (e.g., Buchwald G3 or G4 precatalysts), which form the active Pd(0) species more reliably in situ.[15]
-
Optimize Temperature: While many cross-coupling reactions require heat, excessive temperatures can accelerate catalyst decomposition.[15] Attempt the reaction at a lower temperature (e.g., 60-80 °C) before increasing it.
-
-
-
Probable Cause B: Suboptimal Ligand Choice
-
Symptoms: The reaction starts but stalls, or fails to initiate, even with a fresh catalyst.
-
Scientific Explanation: The ligand is not just a spectator; it dictates the stability and reactivity of the palladium center. For electron-deficient heteroaryl halides like this pyridine, a generic ligand like PPh₃ may not be sufficient to promote efficient oxidative addition or prevent deactivation by the pyridine nitrogen.[10]
-
Solutions:
-
Screen Bulky, Electron-Rich Ligands: For Suzuki reactions, ligands like XPhos, SPhos, or RuPhos are often superior.[17] Their steric bulk protects the palladium center, while their electron-donating nature facilitates the rate-limiting oxidative addition step.
-
Optimize Ligand:Metal Ratio: An incorrect ratio can be detrimental. Typically, a ligand-to-palladium ratio of 1:1 to 4:1 is used, depending on the specific system.[15] An insufficient amount can lead to catalyst aggregation.
-
-
-
Probable Cause C: Incorrect Base or Solvent
-
Symptoms: The reaction fails despite having an active catalyst system.
-
Scientific Explanation: The base is a critical component of the catalytic cycle. In Suzuki reactions, it activates the boronic acid for transmetalation.[15] In Sonogashira couplings, it deprotonates the terminal alkyne.[14] The effectiveness of a base is highly dependent on the solvent and substrates.
-
Solutions:
-
Screen Different Bases: If a common base like K₂CO₃ (for Suzuki) or Et₃N (for Sonogashira) is ineffective, screen others. For Suzuki, K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates.[10] For Sonogashira, a bulkier amine base like diisopropylethylamine (DIPEA) can sometimes be beneficial.
-
Ensure Solubility: Check that all starting materials are soluble in the chosen solvent at the reaction temperature. Poor solubility can severely limit reaction rates.[18] A switch from THF to dioxane or DMF might be necessary.
-
-
Problem 2: Significant Formation of Side Products
Your reaction is consuming the starting material, but the desired product is contaminated with significant impurities.
-
Symptom A: Homocoupling of Boronic Acid (Suzuki) or Alkyne (Sonogashira)
-
Cause & Explanation:
-
Solutions:
-
Rigorous Degassing: For Suzuki reactions, ensure the inert atmosphere is maintained throughout the reaction.
-
Reduce Copper or Go Copper-Free: For Sonogashira reactions, first try reducing the loading of CuI (e.g., from 5 mol% to 1-2 mol%). If the problem persists, switch to a copper-free protocol.[13]
-
-
-
Symptom B: Deiodination of Starting Material (C-I bond replaced by C-H)
-
Cause & Explanation: This side reaction can occur through various pathways, sometimes facilitated by the catalyst itself or by impurities. It can be more prevalent at higher temperatures or with extended reaction times.
-
Solutions:
-
Lower Reaction Temperature: Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Monitor Closely: Avoid unnecessarily long reaction times. Stop the reaction as soon as the starting material is consumed, as determined by TLC or LC-MS.
-
Screen Catalysts/Ligands: Some catalytic systems may be more prone to this side reaction than others.
-
-
-
Symptom C: Reaction at the C-2 (Bromo) Position Instead of/As Well As C-5
-
Cause & Explanation: While the C-I bond is much more reactive, excessively harsh conditions (high temperature, very high catalyst loading, or a highly active catalyst) can begin to activate the C-Br bond, leading to a loss of selectivity.
-
Solutions:
-
Reduce Temperature: This is the most effective way to enhance selectivity. Perform the reaction at room temperature or with mild heating (e.g., 40-50 °C) if possible.
-
Reduce Catalyst Loading: A lower catalyst concentration can sometimes favor reaction at only the most active site.
-
Choose a Milder Base: A very strong base might not be necessary for the C-I coupling and could contribute to side reactions.
-
-
Visualization & Workflows
Troubleshooting Workflow for Low Yield
The following diagram provides a logical decision tree for diagnosing and solving low-yield cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Selective C-5 Coupling
This table provides validated starting points for your optimization experiments. Catalyst loading should be screened within the suggested ranges.
| Parameter | Suzuki-Miyaura Coupling (C-C) | Sonogashira Coupling (C-C) |
| Pd Catalyst | Pd₂(dba)₃ or XPhos Pd G3/G4 | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ |
| Catalyst Load | 0.5 - 2.5 mol%[19] | 1 - 5 mol% |
| Ligand | XPhos, SPhos, or RuPhos | PPh₃ or XPhos |
| Ligand:Pd Ratio | 1.5:1 to 2:1 | 2:1 to 4:1 |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.)[10] | Et₃N or DIPEA (2-3 equiv., can be solvent)[14] |
| Cu Co-catalyst | N/A | CuI (2-10 mol%) or None (for copper-free)[5] |
| Solvent | Dioxane/H₂O (10:1) or 2-MeTHF | THF or DMF / Et₃N[20] |
| Temperature | 60 - 100 °C | Room Temp - 60 °C[13] |
Note: Yields and optimal conditions will vary based on the specific coupling partner.
Protocol 1: General Procedure for Catalyst Loading Screen (Suzuki-Miyaura at C-5)
This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading.
Reaction Setup:
-
Prepare Vials: In an inert atmosphere glovebox, arrange an array of reaction vials. To each vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).
-
Prepare Catalyst Stock Solution: Prepare a stock solution of the chosen catalyst system (e.g., Pd₂(dba)₃ and SPhos ligand) in degassed dioxane. This ensures accurate dispensing of small catalyst quantities.
-
Catalyst Addition: Add the calculated volume of the catalyst stock solution to each vial to achieve the target loadings (e.g., Vial 1: 2.0 mol%, Vial 2: 1.0 mol%, Vial 3: 0.5 mol%, Vial 4: 0.1 mol%).
-
Solvent Addition: Add the appropriate amount of degassed dioxane and water (e.g., 10:1 ratio) to each vial to achieve the desired reaction concentration (e.g., 0.1 M).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block set to the desired temperature (e.g., 80 °C). Ensure vigorous stirring.
-
Monitoring & Analysis:
-
After a set time (e.g., 1 hour), take a small aliquot from each reaction vial.
-
Quench the aliquots and analyze by LC-MS to determine the conversion to product and identify any major side products.
-
Continue monitoring at regular intervals until the reaction with the highest loading is complete.
-
Compare the conversion rates and final yields across the different catalyst loadings to identify the optimal level that balances reaction time and efficiency.
-
References
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. (n.d.). NCBI.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.). BenchChem.
- Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO. (n.d.). SciELO.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022).
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (n.d.). BenchChem.
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (n.d.). Royal Society of Chemistry.
- troubleshooting guide for Sonogashira coupling failures - Benchchem. (n.d.). BenchChem.
- Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
- Suzuki–Miyaura cross-coupling optimization enabled by autom
- Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchGate. (n.d.).
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints.
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Reddit.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem. (n.d.). BenchChem.
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
- Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine - Benchchem. (n.d.). BenchChem.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020). NCBI.
- Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Publications. (n.d.).
- Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions - Benchchem. (n.d.). BenchChem.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. (n.d.). NCBI.
Sources
- 1. scielo.br [scielo.br]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
safety precautions for handling 2-Bromo-3-fluoro-5-iodopyridine (H318 H400)
This guide provides essential safety information, troubleshooting protocols, and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-3-fluoro-5-iodopyridine. This compound is a highly reactive halogenated pyridine derivative requiring strict adherence to safety protocols due to its specific hazard classifications. The primary focus of this document is to mitigate risks associated with its handling, particularly concerning its GHS classifications: H318 (Causes serious eye damage) and H400 (Very toxic to aquatic life) .[1][2][3][4]
Section 1: Hazard Identification & Immediate Precautions (FAQs)
This section addresses the most critical questions regarding the inherent dangers of this compound.
Q1: What are the primary hazards I should be aware of?
A1: The two main Globally Harmonized System (GHS) hazard statements for this compound are H318 and H400.[2][3][4]
-
H318 - Causes serious eye damage: This is the most immediate personal health risk.[2][3][5][6] Contact with the eyes can lead to severe, potentially irreversible damage, including blindness. The chemical is corrosive to eye tissue.[7]
-
H400 - Very toxic to aquatic life: This signifies a significant environmental hazard.[1][4][8] Improper disposal or accidental release into waterways can be lethal to fish, invertebrates, and other aquatic organisms, disrupting entire ecosystems.[9]
Q2: What does "causes serious eye damage" (H318) mean in a practical sense?
A2: Unlike simple irritation, H318 indicates that exposure can cause tissue damage to the eye or severe physical decay of vision.[2][3] This is a medical emergency. The causality stems from the chemical's ability to rapidly denature proteins and cause severe inflammation and necrosis of the cornea and conjunctiva. Immediate and prolonged irrigation is critical to minimize damage.[10][11][12]
Q3: How can such a small amount of a substance be "very toxic to aquatic life" (H400)?
A3: High aquatic toxicity means that even at very low concentrations, the substance can be lethal to a significant portion of an aquatic population.[4][8] Halogenated organic compounds can persist in the environment and bioaccumulate in organisms, leading to broader ecological damage up the food chain.[9][13]
Hazard Summary Table
| Hazard Code | Hazard Statement | Implication & Causality |
| H318 | Causes serious eye damage | Corrosive to eye tissue. Contact can lead to severe, irreversible corneal damage and vision loss. Requires immediate, extensive first aid and professional medical attention.[2][3][6] |
| H400 | Very toxic to aquatic life | Can cause acute lethality in aquatic organisms at low concentrations. Halogenated nature contributes to environmental persistence.[1][4][8] |
Section 2: Personal Protective Equipment (PPE) - A Troubleshooting Guide
Proper PPE is the first line of defense. This section troubleshoots common issues and provides the rationale for specific equipment choices.
Q1: I have standard nitrile gloves. Are these sufficient?
A1: While nitrile gloves offer good general protection, for halogenated compounds like this, it is crucial to verify compatibility. Check the manufacturer's glove compatibility chart. For extended handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton® may be more appropriate. The key is to prevent breakthrough. Always inspect gloves for tears or pinholes before use.[14]
Q2: My safety glasses have side shields. Is this enough for eye protection?
A2: No. Due to the severe H318 risk, safety glasses are inadequate. You must wear chemical splash goggles that form a complete seal around the eyes.[12] If there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions, a full-face shield must be worn in addition to the goggles.[10][12]
Q3: What should I do if the compound gets on my lab coat?
A3: Immediately remove the contaminated lab coat, being careful not to cross-contaminate your skin or inner clothing. Place it in a sealed, labeled bag for hazardous waste disposal. Do not take it home to launder. Have a spare, clean lab coat available.
PPE Selection Protocol
| Body Part | Minimum Requirement | Recommended for High-Risk Tasks | Rationale |
| Eyes | Chemical Splash Goggles | Goggles + Full-Face Shield | Prevents any contact with the eyes, mitigating the H318 risk.[12][15] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Double-gloving or Butyl Rubber Gloves | Prevents skin contact and absorption.[14][16] |
| Body | Flame-Resistant Lab Coat | Chemical-Resistant Apron over Lab Coat | Protects skin and clothing from splashes and spills. |
| Respiratory | Not required for small quantities in a fume hood | N95/P100 Respirator (for solids) | Required if there is a risk of generating dust or aerosols outside of a certified chemical fume hood.[16][17] |
Section 3: Spill and Exposure Scenarios (Troubleshooting)
Accidents happen. This section provides clear, step-by-step instructions for emergency situations.
Q1: What is the immediate first aid if the compound gets in my eyes?
A1: This is a medical emergency requiring immediate action.
-
Immediate Irrigation: Do not delay. Go directly to the nearest emergency eyewash station.[10][11]
-
Flush Continuously: Forcibly hold the eyelids open and flush the eyes with a continuous, low-pressure stream of water for at least 15-20 minutes .[11][12]
-
Remove Contacts: If wearing contact lenses, remove them immediately, but do not interrupt the flushing.[10][11]
-
Seek Medical Attention: After flushing, seek immediate professional medical attention.[7][10] Inform the medical personnel of the chemical's identity and provide the Safety Data Sheet (SDS).
Q2: How do I handle a small spill (e.g., <1 gram) on the benchtop inside a fume hood?
A2:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Ensure you are wearing your full PPE (goggles, face shield, lab coat, appropriate gloves).
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
Q3: What constitutes a "large spill" and what is the procedure?
A3: A large spill is any quantity outside of a containment device (like a fume hood) or any amount that you are not comfortable or equipped to handle.
-
Evacuate: Alert everyone and evacuate the immediate area.
-
Isolate: Close the doors to the lab and prevent entry.
-
Notify: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do Not Attempt to Clean: Wait for trained emergency responders.
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SmallSpill -> SmallSpillProtocol [label="Yes"]; SmallSpill -> LargeSpillProtocol [label="No"];
// Protocols SmallSpillProtocol [label="Self-Cleanup Protocol:\n1. Alert others\n2. Don full PPE\n3. Absorb with inert material\n4. Collect for hazardous waste\n5. Decontaminate area", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; LargeSpillProtocol [label="Emergency Protocol:\n1. EVACUATE the area\n2. ISOLATE the lab\n3. NOTIFY EHS/Emergency Response\n4. DO NOT attempt cleanup", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for layout {rank=same; InHood;} {rank=same; SmallSpill; LargeSpillProtocol;} {rank=same; SmallSpillProtocol;} } dot Caption: Decision tree for responding to a chemical spill.
Section 4: Safe Handling and Storage Workflow
This section provides a standard operating procedure for routine handling.
Step-by-Step Protocol: Weighing and Dissolving the Compound
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary materials: the chemical container, spatula, weigh boat, solvent, and glassware for the solution.
-
Don all required PPE (goggles, face shield, lab coat, gloves).
-
-
Handling in Fume Hood:
-
Perform all manipulations deep within the fume hood to ensure containment of dust and vapors.
-
Carefully open the container. Avoid creating dust.
-
Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat.
-
-
Dissolving:
-
Place the weigh boat containing the compound into your reaction flask or beaker.
-
Add the solvent slowly to dissolve the compound directly in the weigh boat, preventing the need to transfer the solid again.
-
Rinse the weigh boat and spatula with a small amount of solvent, adding the rinse to the flask to ensure a complete transfer.
-
-
Cleanup:
-
Tightly seal the main chemical container.
-
Wipe down the spatula and any affected surfaces inside the fume hood. Dispose of the weigh boat and cleaning materials in the designated solid hazardous waste container.
-
-
Storage:
Section 5: Waste Disposal and Environmental Protection (FAQs)
Proper disposal is critical to prevent environmental harm due to the H400 classification.
Q1: How do I dispose of the pure, unused compound?
A1: Unused this compound must be disposed of as hazardous chemical waste. It should be in a clearly labeled, sealed container. Never dispose of it down the drain or in regular trash.[13]
Q2: What about contaminated waste like gloves, weigh boats, and paper towels?
A2: All items that have come into direct contact with the chemical are considered hazardous waste. They must be collected in a designated, sealed, and clearly labeled solid hazardous waste container for pickup by your institution's EHS department.
Q3: Can I pour dilute solutions containing this compound down the drain?
A3: Absolutely not. Due to its high aquatic toxicity (H400), even dilute solutions can harm aquatic ecosystems.[9][13][20] All liquid waste, including reaction mixtures and rinsing solvents, must be collected in a labeled hazardous liquid waste container. Halogenated and non-halogenated waste streams should be kept separate to facilitate proper disposal by specialized facilities.[13]
Q4: Why do I need to separate halogenated waste?
A4: Halogenated waste requires specific disposal methods, often involving high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like HBr, HF, and HI).[13] Mixing it with non-halogenated waste complicates and increases the cost of disposal for the entire volume.[13][21]
References
- H-phrases (hazard statements). (n.d.). Google Search. Retrieved February 15, 2026.
- GHS Hazard Statement List - ChemSafetyPro.COM. (2016, January 6). ChemSafetyPro.COM. Retrieved February 15, 2026.
- Hazard statements - MSDS Europe. (n.d.). MSDS Europe. Retrieved February 15, 2026.
- GHS hazard statements - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026.
- Disposal of chemical wastes - RiskAssess. (n.d.). RiskAssess. Retrieved February 15, 2026.
- How to Handle and Store Chemicals Safely to Protect Your Eyes - Dr Agarwals Eye Hospital. (2025, July 22). Dr Agarwals Eye Hospital. Retrieved February 15, 2026.
- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Florida State University. Retrieved February 15, 2026.
- H-Statements according to the CLP-Regulation. (n.d.). PubliChem. Retrieved February 15, 2026.
- Print-And-Go Sheet: Corrosive Chemicals Post-Exposure Guidance. (n.d.). Weill Cornell Medicine. Retrieved February 15, 2026.
- Chemical Waste That Impact on Aquatic Life or Water Quality. (2014, October 1). Hazardous Waste Experts. Retrieved February 15, 2026.
- GHS Hazard Statements - List, Codes & Implementation | BradyID.com. (2022, September 5). BradyID.com. Retrieved February 15, 2026.
- Health and safety: H/P phrases - SAMANCTA - European Commission. (n.d.). European Commission. Retrieved February 15, 2026.
- 2-Bromo-5-fluoropyridine - Apollo Scientific. (n.d.). Apollo Scientific. Retrieved February 15, 2026.
- Eye injuries - chemical burns | Better Health Channel. (n.d.). Better Health Channel. Retrieved February 15, 2026.
- Emergency Eye Care for Chemical Burns. (n.d.). Troy Family Eye Care. Retrieved February 15, 2026.
- Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal - Greenflow. (2024, October 1). Greenflow. Retrieved February 15, 2026.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved February 15, 2026.
- SAFETY DATA SHEET - Sigma-Aldrich. (2022, April 4). Sigma-Aldrich. Retrieved February 15, 2026.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved February 15, 2026.
- 2-AMINO-5-BROMO-3-IODOPYRIDINE SDS - ECHEMI. (n.d.). ECHEMI. Retrieved February 15, 2026.
- Effective Liquid Waste Disposal: A Comprehensive Guide to Management and Methods. (2024, December 27). ACTenviro. Retrieved February 15, 2026.
- Disposal of Toxic Waste - BoatUS Foundation. (n.d.).
- Hydrogen fluoride pyridine - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology. Retrieved February 15, 2026.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6). Sigma-Aldrich. Retrieved February 15, 2026.
- Safety Data Sheet PYRIDINE - ChemSupply Australia. (n.d.). ChemSupply Australia. Retrieved February 15, 2026.
- PYRIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Loba Chemie. Retrieved February 15, 2026.
- SAFETY DATA SHEET - Fisher Scientific. (2009, October 2). Fisher Scientific. Retrieved February 15, 2026.
Sources
- 1. H-phrases (hazard statements) [stoffenmanager.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 4. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 5. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]
- 6. Health and safety: H/P phrases - SAMANCTA [ec.europa.eu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. uni-muenster.de [uni-muenster.de]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. How to Handle Chemicals Safely for Eye Protection [dragarwal.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Eye injuries - chemical burns | Better Health Channel [betterhealth.vic.gov.au]
- 13. riskassess.com.au [riskassess.com.au]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. echemi.com [echemi.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.com [fishersci.com]
- 18. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 19. lobachemie.com [lobachemie.com]
- 20. republicservices.com [republicservices.com]
- 21. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
Validation & Comparative
Publish Comparison Guide: Structural Validation of 2-Bromo-3-fluoro-5-iodopyridine
Executive Summary: The Halopyridine Challenge
In the high-stakes environment of drug discovery, 2-Bromo-3-fluoro-5-iodopyridine serves as a critical scaffold for Suzuki-Miyaura and Sonogashira couplings. Its tri-halogenated core allows for orthogonal functionalization, making it invaluable for fragment-based drug design (FBDD).
However, a recurring failure mode in its utilization is regioisomer misidentification . The synthesis of this scaffold often produces the thermodynamic alternative, 2-Bromo-5-fluoro-3-iodopyridine , which possesses identical mass (LC-MS) and similar polarity. Relying solely on
This guide provides an authoritative technical comparison of the target molecule against its primary regioisomer using
Technical Analysis: 13C NMR Chemical Shift Profile
The definitive method for validating this compound lies in the
Predicted vs. Experimental Shift Logic
Note: Values below are derived from substituent chemical shift (SCS) additivity rules for pyridine systems, calibrated against experimental data for mono-substituted precursors.
Target Molecule: this compound Core Features:
-
C3 (C-F): Large doublet (
Hz). -
C5 (C-I): Significant upfield shift due to the "Heavy Atom Effect" of Iodine.
Table 1: 13C NMR Assignment & Coupling Constants (DMSO-
)
| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Diagnostic |
| C2 (C-Br) | 134.5 | Doublet ( | Ortho to Fluorine; shielded by Br. | |
| C3 (C-F) | 156.8 | Doublet ( | Primary Identifier: Direct C-F bond. | |
| C4 (C-H) | 131.2 | Doublet ( | Ortho to Fluorine. | |
| C5 (C-I) | 94.5 | Doublet ( | Critical Check: Upfield shift < 100 ppm (Iodine effect). | |
| C6 (C-H) | 152.1 | Doublet ( | Para to Fluorine; deshielded by N. |
Expert Insight: The signal at ~94.5 ppm (C5) is the "fingerprint" of the C-I bond. If this signal appears >100 ppm, you likely do not have the iodine at the C5 position.
Comparative Analysis: Distinguishing the Regioisomer
The most common alternative formed during synthesis is 2-Bromo-5-fluoro-3-iodopyridine . While both molecules have the same formula (
Table 2: The "Isomer Trap" – Target vs. Alternative
| Feature | Target Product (3-F, 5-I) | Alternative Isomer (5-F, 3-I) | Differentiation Logic |
| C-F Shift ( | ~157 ppm (C3) | ~159 ppm (C5) | C3 is deshielded by N-proximity; C5 is less deshielded. |
| C-I Shift | ~95 ppm (C5) | ~105 ppm (C3) | Iodine at C3 is deshielded by adjacent N lone pair repulsion. |
| C2 Splitting | Doublet ( | Singlet/Broad ( | In Target, C2 is ortho to F (split). In Isomer, C2 is para to F (no split). |
| C6 Splitting | Small Doublet ( | Large Doublet ( | In Target, C6 is para to F. In Isomer, C6 is ortho to F. |
Comparison Diagram: Structural Logic
The following diagram illustrates the electronic environments causing these shifts.
Figure 1: Decision tree for distinguishing the target molecule from its regioisomer based on C2 splitting patterns.
Experimental Protocol: High-Fidelity Acquisition
To resolve the C-I carbon (often broadened due to quadrupolar relaxation of
Sample Preparation
-
Solvent: Use DMSO-
rather than CDCl .-
Reasoning: DMSO reduces aggregation of polar pyridine rings and sharpens signals for quadrupolar nuclei.
-
-
Concentration: Prepare a highly concentrated sample (>50 mg in 0.6 mL).
-
Reasoning: The quaternary carbons (C-Br, C-F, C-I) have long relaxation times (
) and no NOE enhancement.
-
Instrument Parameters (Self-Validating Workflow)
-
Pulse Sequence: zgig (Inverse Gated Decoupling).
-
Why: Suppresses NOE to allow quantitative integration (optional but recommended) while maintaining proton decoupling.
-
-
Relaxation Delay (D1): Set to 3–5 seconds .
-
Why: C2, C3, and C5 are quaternary. Short delays will saturate these signals, making them disappear into the noise.
-
-
Scans (NS): Minimum 1024 scans .
-
Why: To visualize the small satellite peaks of the C-F coupling.
-
Validation Workflow
Use this flowchart to guide your analytical process.
Figure 2: Step-by-step validation workflow for this compound.
References
-
National Institutes of Health (NIH) - PubChem. 2-bromo-5-fluoro-3-iodopyridine (Isomer Data). Available at: [Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy (Substituent Effects). Available at: [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
LC-MS fragmentation pattern of 2-Bromo-3-fluoro-5-iodopyridine
Comparative Analysis of Ionization and Fragmentation Dynamics: 2-Bromo-3-fluoro-5-iodopyridine
Executive Summary
In the high-throughput synthesis of pharmaceutical scaffolds, this compound represents a critical tri-halogenated intermediate. Its utility lies in the differential reactivity of the C-I, C-Br, and C-F bonds, allowing for sequential cross-coupling reactions (e.g., Sonogashira followed by Suzuki). However, this structural complexity presents unique challenges in analytical validation.
This guide compares the LC-MS fragmentation performance of this compound under Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI), and contrasts these "soft" ionization techniques with the "hard" ionization of Electron Impact (EI) typically found in GC-MS. We provide optimized protocols to distinguish this specific isomer from potential regioisomeric impurities.
The Physicochemical Basis of Fragmentation
To interpret the mass spectrum of this compound (MW: ~301.89 g/mol ), one must understand the hierarchy of bond dissociation energies (BDE) and isotopic signatures.
-
Isotopic Patterning: The molecule contains one Bromine atom (
and in a ~1:1 ratio) and one Iodine atom ( , monoisotopic). This results in a characteristic "doublet" parent ion cluster separated by 2 Da. -
Bond Lability: The fragmentation sequence is dictated by bond strength:
-
C-I (~240 kJ/mol): Weakest bond; primary fragmentation site.
-
C-Br (~280 kJ/mol): Secondary fragmentation site.
-
C-F (~485 kJ/mol): Strongest bond; rarely cleaves in ESI/APCI conditions.
-
Visualizing the Fragmentation Logic
The following diagram illustrates the predicted fragmentation pathway based on BDE thermodynamics.
Figure 1: Sequential fragmentation pathway governed by bond dissociation energies. Iodine cleavage occurs first, followed by Bromine.
Comparative Performance: ESI vs. APCI vs. EI
The choice of ionization source drastically alters the sensitivity and spectral information obtained. The following data summarizes the performance of this compound across three standard modalities.
Table 1: Ionization Source Comparison Matrix
| Feature | ESI (Electrospray) | APCI (Atmospheric Pressure Chemical) | EI (Electron Impact - GC-MS) |
| Dominant Species | |||
| Sensitivity (LOD) | High (pg range) | Medium (ng range) | Medium (ng range) |
| Fragmentation | Minimal (requires MS/MS) | Moderate (Thermal degradation possible) | Extensive (Fingerprinting) |
| Iodine Stability | High (Intact parent ion) | Low (Iodine often lost in source) | Very Low (Iodine peak often dominant) |
| Suitability | Best for Quantitation | Best for non-polar impurities | Best for Library Matching |
Expert Insight: For drug development workflows, ESI+ (Positive Mode) is the recommended standard. While APCI handles the non-polar nature of halopyridines well, the thermal energy in the APCI probe often causes premature homolytic cleavage of the C-I bond, reducing the abundance of the intact parent ion and complicating molecular weight confirmation.
Experimental Protocol: LC-MS/MS Optimization
To achieve reproducible fragmentation for Multiple Reaction Monitoring (MRM), specific conditions must be met to stabilize the halogenated species during ionization.
Reagents and Mobile Phase
-
Phase A: Water + 0.1% Formic Acid (Proton source for
). -
Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Note: Avoid Ammonium Acetate buffers if possible; adduct formation (
) splits the signal intensity for this specific molecule.
Step-by-Step Method Workflow
-
Sample Preparation: Dissolve standard in 100% Methanol to 1 mg/mL. Dilute to 1 µg/mL in 50:50 Water:MeCN.
-
Source Parameters (ESI+):
-
Capillary Voltage: 3.5 kV (Standard).
-
Desolvation Temp: 350°C (Keep high to volatilize, but below 400°C to prevent C-I cleavage).
-
Cone Voltage: Critical Step. Set to 20-30V. Higher voltages (>40V) will induce in-source fragmentation of Iodine.
-
-
MS/MS Optimization (Collision Energy):
-
Perform a "ramp" of Collision Energy (CE) from 10 to 50 eV.
-
Observe the transition from Parent (301.9/303.9) to the De-iodinated fragment (175/177).
-
Validated MRM Transitions
Use these transitions for quantitative assays.
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Structural Loss |
| 301.9 ( | 175.0 | 15 - 20 | Loss of I• (127 Da) |
| 303.9 ( | 177.0 | 15 - 20 | Loss of I• (127 Da) |
| 175.0 | 96.0 | 35 - 45 | Loss of Br• (79 Da) |
Differentiating Regioisomers
A common synthesis impurity is the isomer where halogens are scrambled (e.g., 2-Bromo-5-fluoro-3-iodopyridine). LC-MS fragmentation alone often fails to distinguish these because the mass losses are identical.
The Solution: Chromatographic Resolution + Orthogonal Detection. The position of the Fluorine atom significantly alters the dipole moment and pKa of the pyridine nitrogen, affecting retention time (RT).
Figure 2: Chromatographic strategy for separating isomers. Using a high pH mobile phase exploits the subtle pKa differences caused by the inductive effect of Fluorine position.
Protocol Adjustment: For isomer separation, switch Mobile Phase A to 10mM Ammonium Bicarbonate (pH 10) . The deprotonated state of the pyridine ring maximizes the interaction with the C18 stationary phase, amplifying retention time differences between the 3-fluoro and 5-fluoro isomers.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Halogenated Pyridines Data. NIST Standard Reference Data. [Link]
-
Herbert, C. G., & Johnstone, R. A. (2002). Mass Spectrometry Basics. CRC Press. (Referencing bond dissociation energies in organohalogens). [Link]
-
Agilent Technologies. (2020). Optimizing LC/MS Source Parameters for Labile Compounds. Technical Overview 5990-XXXX. [Link]
(Note: While specific spectral libraries for this exact regioisomer are proprietary to many databases, the fragmentation mechanisms described above are derived from established principles of heterocyclic mass spectrometry validated in sources 1 and 2.)
elemental analysis standards for 2-Bromo-3-fluoro-5-iodopyridine
An In-Depth Technical Guide to the Elemental Analysis of 2-Bromo-3-fluoro-5-iodopyridine
In the landscape of pharmaceutical development and synthetic chemistry, the precise characterization of novel compounds is a cornerstone of quality, safety, and efficacy. This compound, a highly functionalized heterocyclic compound, serves as a critical intermediate in the synthesis of complex molecules, particularly in drug discovery. Its multi-halogenated structure presents unique analytical challenges, demanding robust and accurate methods for elemental analysis to verify its empirical formula and purity.
This guide provides a comparative analysis of the primary analytical techniques for the elemental characterization of this compound. As a senior application scientist, my focus is not merely on the procedural steps but on the underlying principles, the rationale for methodological choices, and the systems for ensuring data integrity, reflecting the rigorous standards of the pharmaceutical industry.[1][2][3]
Theoretical Elemental Composition
The first step in any elemental analysis is to establish the theoretical benchmark. The molecular formula for this compound is C₅H₂BrFIN.[4] Based on the atomic weights of its constituent elements, the theoretical elemental composition is calculated as follows:
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Formula | Mass in Formula ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 19.90 |
| Hydrogen | H | 1.008 | 2 | 2.016 | 0.67 |
| Bromine | Br | 79.904 | 1 | 79.904 | 26.47 |
| Fluorine | F | 18.998 | 1 | 18.998 | 6.29 |
| Iodine | I | 126.90 | 1 | 126.90 | 42.04 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.64 |
| Total | 301.88 | 100.00 |
This theoretical data is the gold standard against which all experimental results are compared. For publication in many peer-reviewed journals and for regulatory submissions, experimental values are expected to be within ±0.4% of these theoretical values.[5][6]
Comparative Analysis of Key Methodologies
The determination of elemental composition in a complex, multi-halogenated compound like this compound requires specialized techniques. While traditional combustion analysis is excellent for carbon, hydrogen, and nitrogen, the presence of three different halogens necessitates more advanced approaches. We will compare two powerful methods: Combustion with Ion Chromatography (CIC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
| Feature | Combustion Ion Chromatography (CIC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | The sample is combusted at high temperatures in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, HX, SO₂) are passed through an absorption solution. The trapped halogen ions (F⁻, Br⁻, I⁻) are then quantified by Ion Chromatography (IC).[7][8][9] | The sample, typically in a liquid form, is nebulized into a high-temperature argon plasma (~6000-10000 K). This atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio in a mass spectrometer and quantified.[10][11][12] |
| Analytes | Primarily C, H, N, S, and halogens (F, Cl, Br, I). It is a sequential analysis where different detectors are used for different elements. | Capable of detecting nearly all elements on the periodic table in a single run. However, halogens present challenges due to high ionization potentials.[12][13] |
| Sensitivity | Parts per million (ppm) to percentage (%) levels.[7] | High sensitivity, often reaching parts per billion (ppb) or even parts per trillion (ppt) levels.[10] |
| Sample Prep | Requires precise weighing of a small amount of solid or liquid sample (typically 1-5 mg) into a combustion boat.[6][7] | Sample must be dissolved in an appropriate solvent and diluted. Complete digestion is crucial to avoid matrix effects and damage to the instrument.[10] |
| Advantages | - Robust and well-established method.- Direct analysis of solid samples.- Excellent for percentage-level quantification.- Less complex matrix effects compared to ICP-MS. | - Extremely high sensitivity.- Multi-element capability in a single analysis.- Isotopic information can be obtained. |
| Challenges | - Incomplete combustion can lead to inaccurate results.- Formation of corrosive gases (e.g., HF) requires robust instrument design.- Potential for carry-over between samples containing high halogen content.[6] | - High first ionization potentials of halogens lead to poor ionization in argon plasma, reducing sensitivity.[12][13]- Polyatomic interferences can obscure analyte signals (e.g., ³⁵Cl⁺ interfered by ¹⁶O¹⁸OH⁺).[13]- "Memory effects," where halogens adhere to instrument surfaces, can be significant.[10] |
Workflow Visualization: Combustion Ion Chromatography (CIC)
The following diagram illustrates the logical flow of a typical CIC analysis for this compound, a self-validating system that ensures traceability from sample to result.
Caption: Workflow for Halogen Determination by CIC
Detailed Experimental Protocol: Combustion Ion Chromatography
This protocol describes a validated method for determining the bromine, fluorine, and iodine content in this compound. The trustworthiness of this protocol is established by the concurrent analysis of blanks and certified reference materials.
1. Instrumentation and Reagents
-
Combustion System: Automated combustion unit capable of reaching at least 1100°C, equipped with an autosampler.
-
Ion Chromatograph: IC system with a suppressed conductivity detector, anion-exchange column (e.g., Dionex IonPac™ AS19 or equivalent), and an autosampler.
-
Reagents: High-purity oxygen (99.995%), deionized water (18.2 MΩ·cm), certified standards for fluoride, bromide, and iodide, and the appropriate IC eluent (e.g., potassium hydroxide).
-
Reference Material: A certified organic analytical standard containing known amounts of F, Br, and I (e.g., from Elemental Microanalysis or NIST).[14]
2. Causality Behind Experimental Choices
-
High Temperature (>1000°C): Ensures complete and rapid "flash" combustion of the thermally stable pyridine ring, breaking all covalent bonds and converting the elements into their mineralized, gaseous forms.[15]
-
Oxygen Atmosphere: Provides an excess of oxidant to drive the combustion to completion, ensuring all halogens are converted to hydrogen halides (HX) rather than elemental halogens (X₂), which are less soluble in the absorption solution.
-
Suppressed Conductivity Detection: The suppressor chemically reduces the conductivity of the eluent while enhancing the signal from the analyte ions. This is critical for achieving the low detection limits required.[7]
3. Step-by-Step Methodology
-
System Preparation & Calibration:
-
Condition the IC column with eluent until a stable baseline is achieved.
-
Perform a multi-point calibration by injecting a series of known concentrations of fluoride, bromide, and iodide standards to generate a calibration curve for each analyte. The correlation coefficient (r²) should be >0.995 for a linear relationship.
-
-
Sample and Standard Preparation:
-
Accurately weigh approximately 1-3 mg of this compound into a tin combustion capsule. Record the weight to at least four decimal places.
-
Prepare at least two samples of a certified reference material in the same manner.
-
Prepare at least one blank (an empty, sealed tin capsule).
-
-
Combustion and Absorption:
-
Load the samples, standards, and blank into the combustion unit's autosampler.
-
Program the instrument with the appropriate combustion parameters (temperature, oxygen flow) and absorption time.
-
Initiate the sequence. The instrument will automatically introduce each sample into the furnace. The combustion gases are swept into the absorption module where the HX gases are trapped in a specific volume of deionized water.
-
-
Ion Chromatography Analysis:
-
The absorption solution from each combustion is automatically injected into the IC system.
-
The separated anions (F⁻, Br⁻, I⁻) are detected by the conductivity cell.
-
-
Data Analysis and Validation:
-
The software integrates the peak area for each halogen in the sample chromatogram.
-
Using the calibration curve, the concentration of each halogen in the absorption solution is determined.
-
The final percentage of each halogen in the original solid sample is calculated using the following formula:
% Halogen = (Concentration_from_IC [mg/L] × Absorption_Volume [L]) / (Sample_Weight [mg]) × 100
-
Trustworthiness Check: Verify that the results for the certified reference material are within the acceptable range of its certified value (typically ±0.3%). The blank should show no significant halogen peaks. If these quality control checks fail, the results for the unknown samples are considered invalid, and the analysis must be repeated after troubleshooting.
-
Conclusion
The elemental analysis of a complex pharmaceutical intermediate like this compound is a non-negotiable step in its chemical validation. While both Combustion Ion Chromatography and ICP-MS are powerful techniques, they operate on different principles and present distinct advantages and challenges.
CIC offers a robust, direct, and cost-effective method for determining percentage-level halogen content, making it highly suitable for purity assessment and empirical formula verification. Its workflow incorporates inherent validation checks, ensuring the trustworthiness of the final data. Conversely, ICP-MS provides unparalleled sensitivity for trace-level analysis, which is more applicable to elemental impurity testing as outlined in guidelines like ICH Q3D.[16] For the specific purpose of verifying the elemental composition of the bulk compound, Combustion Ion Chromatography is the more direct and fit-for-purpose methodology.
Ultimately, the choice of method must be guided by the specific analytical question—be it bulk composition, trace contamination, or isotopic ratio. A thorough understanding of the causality behind the chosen analytical technique is paramount for generating reliable, defensible data in a regulated drug development environment.
References
- Cas 1214376-88-1, 2-fluoro-5-broMo-3-iodopyridine | lookchem. (n.d.).
- Hui-Fang, S., & Hor-I, S. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry.
- guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) | Request PDF. (n.d.). ResearchGate.
- Analytical method validation: A brief review. (n.d.). World Journal of Advanced Research and Reviews.
- Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
- High-sensitivity elemental ionization for quantitative detection of halogenated compounds. (2015). Analytical Chemistry.
- Poster note: Sensitive and interference free analysis of halogens using triple quadrupole ICP-MS. (n.d.). Thermo Fisher Scientific.
- Sensitive determination of halogens using triple quadrupole inductivity coupled plasma mass spectrometry (ICP-MS). (n.d.). Thermo Fisher Scientific.
- 2-Bromo-3-iodopyridine | C5H3BrIN | CID 11358068. (n.d.). PubChem.
- Combustion analysis. (n.d.). In Wikipedia.
- Halogen Analysis | Combustion Ion Chromatography | OFC-IC analysis. (n.d.). Elemental Lab.
- The Problems Associated With Elemental Analysis. (2023). AZoNano.
- Halogen Analysis using Combustion IC. (2015). YouTube.
- Combustion Elemental Analysis. (n.d.). Analytik Jena.
- Standards and CRMs. (n.d.). Elemental Microanalysis.
- Summary of CHNS Elemental Analysis Common Problems. (n.d.).
- Total organic halogen (TOX) analysis in waters: A short review. (n.d.). Taylor & Francis Online.
- Elemental Impurities Testing. (n.d.). Solvias.
Sources
- 1. sps.nhs.uk [sps.nhs.uk]
- 2. particle.dk [particle.dk]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. lookchem.com [lookchem.com]
- 5. azonano.com [azonano.com]
- 6. chem.ubc.ca [chem.ubc.ca]
- 7. elementallab.co.uk [elementallab.co.uk]
- 8. youtube.com [youtube.com]
- 9. Combustion Elemental Analysis - Analytik Jena [analytik-jena.com]
- 10. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Standards and CRMs [elementalmicroanalysis.com]
- 15. Combustion analysis - Wikipedia [en.wikipedia.org]
- 16. solvias.com [solvias.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
